Allopurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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| Record name | allopurinol | |
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DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
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Molecular Weight |
136.11 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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| Record name | Allopurinol | |
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Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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| Record name | Allopurinol | |
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Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
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| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
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| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
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| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
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| Record name | ALLOPURINOL | |
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Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Foundational & Exploratory
The historical discovery and development of allopurinol as a xanthine oxidase inhibitor
An In-depth Technical Guide to the Historical Discovery and Development of Allopurinol as a Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the landmark discovery and development of this compound, a cornerstone in the management of hyperuricemia and gout. It details the scientific journey from the initial hypothesis rooted in rational drug design to its establishment as a potent xanthine oxidase inhibitor. This document includes detailed experimental methodologies, quantitative data from pivotal studies, and visualizations of the core biochemical and experimental processes.
The Dawn of Rational Drug Design: A Paradigm Shift
The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories.[1][2] In the 1940s and 50s, they championed a new philosophy of "rational drug design."[2][3] This approach moved away from the prevailing trial-and-error screening of compounds, instead focusing on understanding the fundamental biochemical pathways of normal and pathogenic cells.[4][5] By identifying differences in nucleic acid metabolism, they aimed to synthesize antimetabolites—structural analogs of natural metabolites—that could selectively interfere with the growth of cancer cells, bacteria, and viruses.[3][4] This methodical approach led to the development of several groundbreaking drugs, including treatments for leukemia and malaria, and laid the foundation for the discovery of this compound.[5][6]
A Serendipitous Pivot: From Cancer Therapy to Gout
This compound was first synthesized in 1956 by Roland K. Robins.[7] Its initial development by Hitchings and Elion was not for gout, but as an adjunct to cancer chemotherapy.[1] They had previously developed the thiopurine drug 6-mercaptopurine (6-MP) for acute lymphoblastic leukemia.[6] A major limitation of 6-MP was its rapid breakdown by the enzyme xanthine oxidase (XO). Hitchings and Elion hypothesized that an inhibitor of xanthine oxidase could potentiate the effects of 6-MP by preventing its degradation.[1]
This compound, a structural isomer of the natural purine base hypoxanthine, was identified as a potent inhibitor of this enzyme.[1][8] It was subsequently tested in collaboration with Wayne Rundles to see if it could enhance the efficacy of 6-MP.[1] While the combination therapy did not produce the desired improvement in leukemia outcomes, these clinical studies revealed a powerful and consistent side effect: a dramatic reduction in the patients' blood and urine levels of uric acid.[1] Recognizing the significance of this finding, the team pivoted their focus to the drug's potential for treating gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals resulting from hyperuricemia.[1][7][9] This marked the beginning of this compound's journey to becoming the first-line treatment for chronic gout, a status it has held for decades.[10][11] It was first marketed for the treatment of gout in 1966.[1][7]
Biochemical Foundation: The Purine Catabolism Pathway
Uric acid is the final, poorly soluble end-product of purine metabolism in humans.[9][12] Purines, derived from dietary sources or endogenous cellular turnover, are catabolized through a series of steps. The final two reactions—the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid—are both catalyzed by the enzyme xanthine oxidoreductase (XOR), which exists in dehydrogenase (XDH) and oxidase (XO) forms.[10][13][14] In conditions like gout, either the overproduction or underexcretion of uric acid leads to hyperuricemia, increasing the risk of crystal formation in joints and tissues.[15][16] Xanthine oxidase, therefore, represents a critical control point in this pathway and a prime target for therapeutic intervention.[10][15]
Caption: Purine catabolism pathway and the inhibitory action of this compound.
Mechanism of Xanthine Oxidase Inhibition
This compound exerts its therapeutic effect through a sophisticated mechanism of enzyme inhibition.
-
Competitive Substrate: As a structural analog of hypoxanthine, this compound acts as a substrate for xanthine oxidase.[8][17]
-
Conversion to Active Metabolite: The enzyme hydroxylates this compound, converting it to its primary active metabolite, oxypurinol (also known as alloxanthine).[8][18]
-
Potent Inhibition: Oxypurinol is a more potent and long-acting inhibitor of xanthine oxidase than this compound itself.[13][17] It binds very tightly to a reduced molybdenum (Mo(IV)) center in the enzyme's active site.[13][19] This stable enzyme-inhibitor complex effectively blocks the active site, preventing it from catalyzing the conversion of its natural substrates, hypoxanthine and xanthine.[13]
-
Biochemical Consequences: This inhibition leads to a decrease in the production of uric acid.[20] Consequently, serum and urine concentrations of the more soluble precursors, hypoxanthine and xanthine, increase.[8][20] The body can then excrete these more soluble compounds, and some are reutilized in the purine salvage pathway, which provides a feedback mechanism that can decrease the de novo synthesis of purines.[8][20]
Caption: this compound is metabolized to oxypurinol, which forms a stable inhibitory complex with xanthine oxidase.
Experimental Protocols and Quantitative Data
The efficacy of xanthine oxidase inhibitors is determined using standardized biochemical assays and confirmed in clinical trials.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method used to determine the inhibitory activity of a compound against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.
-
Reagent Preparation:
-
Buffer: Prepare a 50-100 mM potassium phosphate buffer (pH 7.5-7.8).[21][22]
-
Enzyme Solution: Dissolve xanthine oxidase in the ice-cold buffer to a working concentration of 0.01-0.1 units/mL. Keep on ice.[23][24]
-
Substrate Solution: Dissolve xanthine or hypoxanthine in the buffer to a final assay concentration of 75-150 µM.[21][24]
-
Test Compound (Inhibitor): Dissolve the test compound (e.g., this compound) and prepare serial dilutions in the buffer or DMSO.[24]
-
Positive Control: Use a known inhibitor like this compound.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate or quartz cuvette, add the reaction mixture components: phosphate buffer, enzyme solution, and the test compound (or buffer for the control).[22][24]
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[22][24]
-
Initiate the reaction by adding the substrate solution (xanthine).[24]
-
Immediately measure the change in absorbance at 290-295 nm over time using a spectrophotometer.[21][23]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the initial linear portion of the absorbance curve.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100[22]
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: A typical experimental workflow for assessing xanthine oxidase inhibition.
Data Presentation
The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite, Oxypurinol
| Parameter | This compound | Oxypurinol | Source(s) |
|---|---|---|---|
| Oral Absorption | ~90% from GI tract | - | [8][20] |
| Peak Plasma Level | ~1.5 hours | ~4.5 hours | [8][20] |
| Plasma Half-life | 1-2 hours | 15-18 hours | [18][20] |
| Metabolism | Rapidly metabolized to oxypurinol | Slowly excreted by kidneys | [18] |
| Excretion | Primarily renal (as oxypurinol) | Primarily renal |[18] |
Table 2: Efficacy of this compound vs. Placebo in Chronic Gout (Summary of Trial Data)
| Outcome | This compound (100-300 mg/day) | Placebo | Absolute Effect | Source(s) |
|---|---|---|---|---|
| Frequency of Acute Gout Attacks | 8% of participants | 12% of participants | 4% absolute reduction | [25][26] |
| Achieving Target Serum Urate (<6.0 mg/dL) | 96% of participants | 0% of participants | 96% absolute increase | [25][26] |
| Withdrawals due to Adverse Events | 6% of participants | 4% of participants | Not statistically significant |[25][26] |
Table 3: Biochemical Effects of a Single Oral 300mg Dose of this compound in Normal Subjects
| Parameter | Baseline (approx.) | Change after this compound | Source(s) |
|---|---|---|---|
| Serum Uric Acid | Normal range (3-7 mg/dL) | Significant decrease, noticeable within hours | [9][27] |
| Serum Xanthine & Hypoxanthine | ~0.15 mg/dL | Increase to 0.3-0.4 mg/dL | [20] |
| Urinary Uric Acid Excretion | Normal | Decreased | [27] |
| Urinary Xanthine & Hypoxanthine Excretion | Minimal | Markedly increased |[8][27] |
Conclusion and Legacy
The discovery and development of this compound represent a triumph of rational drug design and a pivotal moment in the treatment of metabolic disease. What began as an effort to enhance cancer therapy serendipitously led to the creation of the first highly effective urate-lowering therapy for gout.[1][11] The meticulous work of Hitchings, Elion, and their colleagues in elucidating the purine metabolic pathway and identifying xanthine oxidase as a key therapeutic target transformed the management of hyperuricemia. For their "discoveries of important principles for drug treatment," George Hitchings and Gertrude Elion were jointly awarded the Nobel Prize in Physiology or Medicine in 1988, cementing the legacy of their groundbreaking approach to pharmacology.[5] this compound remains a first-line therapy, a testament to the enduring power of a scientifically driven, mechanism-based approach to drug development.[28]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scienceheroes.com [scienceheroes.com]
- 3. Gertrude Elion - American Chemical Society [acs.org]
- 4. womenshistory.org [womenshistory.org]
- 5. nobelprize.org [nobelprize.org]
- 6. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 7. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. metabolism of purines and Gout.pptx [slideshare.net]
- 10. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Purine metabolism - Wikipedia [en.wikipedia.org]
- 13. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. mdpi.com [mdpi.com]
- 22. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 23. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 24. revistabionatura.com [revistabionatura.com]
- 25. This compound for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cochranelibrary.com [cochranelibrary.com]
- 27. [A study on treatment of hyperuricemia--effects and kinetics of this compound and oxipurinol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What drugs are in development for Gout? [synapse.patsnap.com]
Beyond Uric Acid: An In-depth Technical Guide to the Off-Target Effects of Allopurinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted pharmacological actions of allopurinol that extend beyond its well-characterized role as a competitive inhibitor of xanthine oxidase. While its efficacy in managing hyperuricemia and gout is undisputed, a growing body of evidence reveals that this compound and its primary metabolite, oxypurinol, exert significant off-target effects on several physiological pathways. These ancillary mechanisms present both opportunities for therapeutic repositioning and important considerations for drug development. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Modulation of Pyrimidine Metabolism
A significant and well-documented off-target effect of this compound is its interference with the de novo pyrimidine synthesis pathway. This occurs through the inhibition of orotidine-5'-phosphate decarboxylase (ODC), the final enzyme in the pathway that converts orotidine monophosphate (OMP) to uridine monophosphate (UMP).
This compound ribonucleotide, a metabolite of this compound, acts as a potent inhibitor of ODC.[1][2] This inhibition leads to an accumulation of OMP and its precursor, orotic acid, resulting in a notable increase in the urinary excretion of orotidine and orotic acid.[1][2]
Quantitative Data:
| Parameter | Effect of this compound | Reference |
| Urinary Orotidine Excretion | Striking increase | [1] |
| Urinary Orotic Acid Excretion | Striking increase | [1][2] |
| Orotidylic Decarboxylase Activity | Potently inhibited by this compound ribonucleotide and xanthosine 5'-monophosphate | [1] |
Signaling Pathway:
Caption: this compound's impact on pyrimidine synthesis.
Experimental Protocol: Measurement of De Novo Pyrimidine Biosynthesis
This protocol is based on the principles of stable isotope tracing to quantify the flux through the de novo pyrimidine synthesis pathway.[3]
Objective: To measure the rate of de novo pyrimidine synthesis in cells or tissues treated with this compound.
Materials:
-
Cell culture medium or appropriate buffer
-
[¹³C]-bicarbonate or ¹³CO₂
-
Cell or tissue lysates
-
Internal standards (e.g., [¹⁵N₂]-uracil)
-
Reagents for nucleotide extraction (e.g., perchloric acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell/Tissue Culture and Treatment: Culture cells or prepare tissue slices in the presence or absence of this compound for a defined period.
-
Isotope Labeling: Introduce [¹³C]-bicarbonate into the culture medium or expose tissues to a ¹³CO₂ atmosphere for a specific duration.
-
Harvesting and Extraction: Harvest the cells or tissues and perform a perchloric acid extraction to isolate the nucleotide pool.
-
Sample Preparation: Neutralize the extract and perform enzymatic or chemical hydrolysis to release the pyrimidine bases.
-
Derivatization: Derivatize the pyrimidine bases to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Monitor the ion fragments corresponding to unlabeled and ¹³C-labeled uracil.
-
Quantification: Calculate the enrichment of ¹³C in the uracil pool relative to the internal standard. The rate of incorporation of the stable isotope reflects the flux through the de novo synthesis pathway.
Immunomodulatory Effects on T-Cell Activation
This compound has demonstrated notable immunomodulatory properties, particularly in its ability to suppress T-cell activation and cytokine production. These effects appear to be independent of its action on xanthine oxidase and uric acid levels.
Studies have shown that this compound can significantly reduce the frequency of interferon-gamma (IFN-γ) and interleukin-2 (IL-2) producing T-cells following both polyclonal and antigen-specific stimulation.[4] Furthermore, this compound attenuates the upregulation of CD69, an early marker of T-cell activation, and reduces intracellular reactive oxygen species (iROS) in T-cells.[4] The active metabolite, oxypurinol, has been identified as a key driver of CD8+ T-cell mediated responses in this compound hypersensitivity, highlighting the drug's interaction with the immune system.[5][6][7][8]
Quantitative Data:
| Parameter | This compound Concentration | Effect | Reference |
| IFN-γ producing T-cells (polyclonal stimulation) | 300 µg/ml | Markedly decreased frequency | [4] |
| IL-2 producing T-cells (polyclonal stimulation) | 300 µg/ml | Markedly decreased frequency | [4] |
| CD69 upregulation on CD4+ T-cells (anti-CD3/CD28 stimulation) | 300 µg/ml | Attenuated | [4] |
| CD69 upregulation on CD8+ T-cells (anti-CD3/CD28 stimulation) | 300 µg/ml | Attenuated | [4] |
| Intracellular Reactive Oxygen Species (iROS) in T-cells | Not specified | Significantly reduced | [4] |
Signaling Pathway:
Caption: this compound's modulation of T-cell activation.
Experimental Protocol: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method to assess the impact of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).[9][10]
Objective: To measure the proliferation of T-cells in response to stimulation in the presence or absence of this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
This compound stock solution
-
CFSE staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of cold complete medium.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Treatment and Stimulation: Add this compound at various concentrations to the designated wells. Stimulate the cells with a mitogen (e.g., PHA) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. Include unstimulated and stimulated control wells without this compound.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct proliferation peaks.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index in each condition.
Improvement of Endothelial Function
This compound has been shown to improve endothelial function, particularly in patients with chronic heart failure (CHF) and chronic kidney disease (CKD).[11][12][13][14] This beneficial effect is primarily attributed to a reduction in oxidative stress. While this is often linked to the inhibition of xanthine oxidase-derived reactive oxygen species, some studies suggest the improvement in endothelial function may be independent of uric acid lowering.[15]
Quantitative Data:
| Patient Population | Parameter | Effect of this compound | Reference |
| Chronic Heart Failure (CHF) | Endothelial Function (Standardized Mean Difference) | 0.776 (95% CI: 0.429, 1.122) | [12][14] |
| Chronic Kidney Disease (CKD) | Endothelial Function (Standardized Mean Difference) | 0.350 (95% CI: 0.009, 0.690) | [12][14] |
| Hyperuricemic CHF Patients | Peak Leg Blood Flow | +23% | [11] |
| Hyperuricemic CHF Patients | Flow-dependent Flow (Arm) | +58% | [11] |
| CHF Patients | Plasma Malondialdehyde (marker of oxidative stress) | Significantly reduced (346±128 nmol/L vs 461±101 nmol/L for placebo) | [13] |
Logical Relationship Diagram:
Caption: this compound's effect on endothelial function.
Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures and is a common method to assess angiogenesis and endothelial function in vitro.[16][17][18][19]
Objective: To evaluate the effect of this compound on the tube-forming capacity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound stock solution
-
96-well culture plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a small volume of serum-free medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10⁴ cells/well.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 4-18 hours.
-
Imaging: Monitor the formation of tube-like structures using an inverted microscope at regular intervals. Capture images for quantitative analysis.
-
Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as the number of nodes, number of junctions, total tube length, and number of loops.
Alteration of Gut Microbiota
Emerging research indicates that this compound can modulate the composition of the gut microbiome. In a rat model of hyperuricemia, this compound treatment was associated with changes in the relative abundance of several bacterial genera.
Quantitative Data (from a rat model):
| Bacterial Genus | Effect of this compound Treatment | Reference |
| Bifidobacterium | Increased | [20][21] |
| Collinsella | Increased | [20][21] |
| Adlercreutzia | Decreased | [20][21] |
| Anaerostipes | Decreased | [20][21] |
| Bilophila | Specifically decreased | [20][21][22][23] |
| Morganella | Specifically decreased | [20][21] |
| Desulfovibrio | Specifically decreased | [20][21] |
Experimental Workflow:
Caption: Workflow for gut microbiota analysis.
Enhanced Purine Salvage
In addition to inhibiting purine catabolism, this compound therapy has been shown to enhance the purine salvage pathway. This pathway recycles purine bases, converting them back into nucleotides. By increasing the reutilization of purines, this compound contributes to the overall reduction in total purine excretion, an effect that goes beyond simple xanthine oxidase inhibition.[24]
Signaling Pathway:
Caption: this compound's dual action on purine metabolism.
Conclusion
The off-target effects of this compound are substantial and of significant interest to the scientific and drug development communities. Its ability to modulate pyrimidine metabolism, suppress T-cell activation, improve endothelial function, alter the gut microbiota, and enhance purine salvage underscores a complex pharmacological profile. A thorough understanding of these mechanisms is crucial for identifying new therapeutic applications for this compound and for the development of future purine analogue-based drugs with improved target specificity and safety profiles. The experimental protocols provided herein offer a starting point for researchers aiming to further investigate these fascinating off-target phenomena.
References
- 1. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [acuresearchbank.acu.edu.au]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. ClinPGx [clinpgx.org]
- 8. The this compound metabolite, oxypurinol, drives oligoclonal expansions of drug‐reactive T cells in resolved hypersensitivity cases and drug‐naïve healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. biotium.com [biotium.com]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. This compound and endothelial function: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assays for endothelial cell functions related to angiogenesis: proliferation, motility, tubular differentiation, and proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Alterations of the Gut Microbiome Associated With the Treatment of Hyperuricaemia in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Gut microbiota remodeling: A promising therapeutic strategy to confront hyperuricemia and gout [frontiersin.org]
- 22. wjgnet.com [wjgnet.com]
- 23. The role of gut microbiota in gout: Is gut microbiota a potential target for gout treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced purine salvage during this compound therapy: an important pharmacologic property in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Allopurinol's impact on purine salvage pathway and de novo synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects by profoundly influencing purine metabolism. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound and its active metabolite, oxypurinol, modulate the intricate balance between the de novo synthesis and salvage pathways of purine nucleotides. By primarily inhibiting xanthine oxidase, this compound orchestrates a metabolic shift that not only curtails uric acid production but also enhances the reutilization of purine bases, thereby impacting the overall purine pool. This document details the biochemical intricacies of these interactions, presents quantitative data on the enzymatic and metabolic consequences of this compound administration, and provides comprehensive experimental protocols for the key assays cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted mechanism of action.
Introduction: The Central Role of Purine Metabolism
Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer (ATP, GTP), and cellular signaling.[1] Eukaryotic cells maintain a balanced pool of these critical molecules through two interconnected pathways: the de novo synthesis pathway and the purine salvage pathway.[1]
-
De Novo Purine Synthesis: This energy-intensive pathway constructs the purine ring from simpler precursors, such as amino acids and bicarbonate.[1] It is a critical process for rapidly proliferating cells.
-
Purine Salvage Pathway: This energy-efficient pathway recycles purine bases (adenine, guanine, and hypoxanthine) derived from the breakdown of nucleic acids and dietary sources to regenerate nucleotides.[1]
The final step in purine catabolism in humans is the formation of uric acid, a process catalyzed by the enzyme xanthine oxidase.[1] Dysregulation of purine metabolism leading to the overproduction of uric acid results in hyperuricemia, a condition that can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2]
This compound has long been the primary therapeutic agent for managing hyperuricemia. Its efficacy stems from its ability to strategically intervene in the purine metabolic network.
This compound's Core Mechanism of Action: Inhibition of Xanthine Oxidase
This compound is a structural analog of the natural purine base hypoxanthine.[3] Following administration, it is rapidly metabolized by xanthine oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[3][4] Both this compound and oxypurinol are potent inhibitors of xanthine oxidase.[3][4]
Xanthine oxidase catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[5] this compound acts as a substrate for xanthine oxidase and is converted to oxypurinol. Oxypurinol then binds very tightly to the reduced molybdenum center in the active site of the enzyme, leading to its inhibition.[5] This inhibition is a key factor in this compound's therapeutic effect, as it directly reduces the production of uric acid.[2]
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol's Anti-Inflammatory Properties: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its capacity to inhibit xanthine oxidase, the pivotal enzyme in uric acid synthesis.[1] Beyond this well-established mechanism, a growing body of early-stage research has begun to illuminate the multifaceted anti-inflammatory properties of this compound, independent of its urate-lowering effects.[2][3] This technical guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a detailed overview of its mechanisms, key experimental findings, and the methodologies employed in this burgeoning area of investigation. The evidence suggests that this compound's therapeutic potential may extend to a broader range of inflammatory conditions.[4][5]
Core Anti-Inflammatory Mechanisms
This compound's anti-inflammatory effects are attributed to several interconnected mechanisms, primarily revolving around the inhibition of xanthine oxidase and the subsequent reduction in reactive oxygen species (ROS) production.[6] This inhibitory action disrupts key inflammatory signaling pathways, most notably the NLRP3 inflammasome.[1][4]
Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress
The enzymatic conversion of hypoxanthine to xanthine and subsequently to uric acid by xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, curtail the generation of these ROS. This reduction in oxidative stress is a critical upstream event that mitigates downstream inflammatory cascades.[7]
Attenuation of the NLRP3 Inflammasome
The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[8] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[9] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1] This inhibition is thought to occur through the reduction of ROS, which are known activators of the NLRP3 inflammasome.[1] Additionally, this compound may block the stimulating effects of thioredoxin-interacting protein (TXNIP), a key regulator of NLRP3 activation.[2]
Modulation of Pro-Inflammatory Cytokine Production
Through its influence on the NLRP3 inflammasome and other signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), this compound has been demonstrated to reduce the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-6 (IL-6).[2][10][11]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key early-stage research studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines in Preclinical Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| Potassium Oxonate-Induced Hyperuricemic Mice | This compound (5 mg/kg) | Serum IL-1β | Significant decrease compared to hyperuricemic control | [12] |
| Potassium Oxonate-Induced Hyperuricemic Mice | This compound (5 mg/kg) | Serum TNF-α | Significant decrease compared to hyperuricemic control | [12] |
| Rat Model of Renal Ischemia | This compound (10 and 50 mg/kg) | Plasma TNF-α | Significant downregulation compared to ischemic controls | [11] |
| Rat Model of Renal Ischemia | This compound (10 and 50 mg/kg) | Plasma IL-1β | Significant downregulation compared to ischemic controls | [11] |
| Rat Model of Renal Ischemia | This compound (10 and 50 mg/kg) | Plasma IL-6 | Significant downregulation compared to ischemic controls | [11] |
Table 2: Effect of this compound on Oxidative Stress Markers in Preclinical Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| Gouty Quail Model | This compound | Superoxide Dismutase (SOD) in synovial tissue | Increased content compared to model group | [13] |
| Gouty Quail Model | This compound | Malondialdehyde (MDA) in synovial tissue | Decreased content compared to model group | [13] |
| Gouty Quail Model | This compound | Glutathione (GSH) in synovial tissue | Increased content compared to model group | [13] |
Table 3: Effect of this compound on Inflammasome Components in Preclinical Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | NLRP3 protein level | Significant decrease in a dose-dependent manner | [1] |
| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | ASC expression in supernatant | Significant decrease in a dose-dependent manner | [1] |
| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | Caspase-1 expression in supernatant | Significant decrease in a dose-dependent manner | [1] |
| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | IL-1β expression in supernatant | Significant decrease in a dose-dependent manner | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vitro Xanthine Oxidase (XO) Inhibitory Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on the activity of xanthine oxidase.
-
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and a solution of xanthine.
-
Add a solution of xanthine oxidase to the mixture.
-
To the experimental group, add varying concentrations of this compound. The control group receives a vehicle (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the substrate, xanthine.
-
Monitor the production of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the percentage of XO inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.[14][15]
-
Animal Model of Hyperuricemia and Inflammation
-
Objective: To induce hyperuricemia and an inflammatory response in an animal model to evaluate the in vivo effects of this compound.
-
Animal Model: Male Kunming mice or Wistar rats are commonly used.
-
Materials:
-
Potassium oxonate (uricase inhibitor)
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Sterile saline
-
-
Protocol:
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) for a specified number of days.[14][16]
-
Administer this compound orally (e.g., 5-50 mg/kg) or a vehicle to the respective animal groups daily for the duration of the experiment.[12][14]
-
At the end of the treatment period, collect blood samples for the measurement of serum uric acid and inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits.[12]
-
Tissues of interest (e.g., kidney, synovial tissue) can be harvested for histological analysis and measurement of oxidative stress markers.[13]
-
Cell-Based Assay for Inflammasome Activation
-
Objective: To investigate the effect of this compound on NLRP3 inflammasome activation in a cell culture model.
-
Cell Line: Human monocytic cell lines (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs) are suitable.
-
Materials:
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) for priming
-
Uric acid (monosodium urate crystals) or ATP as an NLRP3 activator
-
This compound
-
ELISA kits for IL-1β
-
Western blot reagents for NLRP3, ASC, and caspase-1
-
-
Protocol:
-
Culture and differentiate THP-1 cells with PMA.
-
Prime the cells with LPS (e.g., 1 µg/mL) for several hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with an NLRP3 activator such as MSU crystals or ATP.
-
Collect the cell culture supernatant to measure the levels of secreted IL-1β using an ELISA kit.[1]
-
Lyse the cells to extract proteins and analyze the expression of NLRP3, ASC, and cleaved caspase-1 by Western blotting.[1]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound's anti-inflammatory actions.
Conclusion and Future Directions
The early-stage research landscape strongly indicates that this compound possesses significant anti-inflammatory properties that are ancillary to its primary function of urate lowering. The inhibition of xanthine oxidase, with the consequent reduction in reactive oxygen species and dampening of the NLRP3 inflammasome signaling cascade, appears to be the central mechanism of action. The preclinical data, demonstrating a reduction in key pro-inflammatory cytokines and markers of oxidative stress, are compelling.
For researchers, scientists, and drug development professionals, these findings open up new avenues for the potential repositioning of this compound in a variety of inflammatory and oxidative stress-related diseases beyond gout. Future research should focus on:
-
Elucidating the complete signaling network: A deeper understanding of this compound's effects on other inflammatory pathways is warranted.
-
Dose-response studies: Rigorous dose-finding studies are needed to optimize the anti-inflammatory effects of this compound, which may differ from the doses required for urate lowering.
-
Translational studies: Well-designed clinical trials are essential to validate these preclinical findings in human inflammatory diseases.
This technical guide provides a solid foundation for understanding the current state of research into this compound's anti-inflammatory properties. The detailed methodologies and summarized data offer a valuable resource for those looking to build upon this promising area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Anti-inflammatory Effect of this compound on the Prevention of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protective Effect of Renal Ischemia by Downregulating TNF-α, IL-1β, and IL-6 Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
Methodological & Application
Application Note: Quantification of Allopurinol and Oxypurinol in Plasma by HPLC-UV
Introduction
Allopurinol is a cornerstone medication for managing conditions associated with hyperuricemia, such as gout.[1] It functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2] this compound is rapidly metabolized to its primary active metabolite, oxypurinol (also known as alloxanthine), which has a significantly longer half-life and also inhibits xanthine oxidase.[3][4] Given the variability in patient response and the importance of maintaining therapeutic concentrations for efficacy while avoiding potential toxicity, therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial.[3][4] This document provides a detailed protocol for a simple, accurate, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of this compound and oxypurinol in plasma.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound, its metabolite oxypurinol, and an internal standard from endogenous plasma components. A protein precipitation step is employed for sample clean-up. The separation is typically achieved on a C8 or C18 stationary phase with an isocratic mobile phase. The compounds are detected by their absorbance of ultraviolet (UV) light at a specific wavelength, and the resulting peak areas are used for quantification against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Oxypurinol reference standard
-
Acetonitrile (HPLC grade)[2]
-
Formic acid (or Sodium Acetate for alternative mobile phase)[2][3]
-
Perchloric acid or Trichloroacetic acid (for protein precipitation)[5][6]
-
Dichloromethane (for washing step, optional)[3]
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human or animal plasma (for calibration and quality control samples)
2. Instrumentation
-
HPLC system equipped with:
-
Centrifuge capable of high speeds (e.g., 21,500 x g) and temperature control (e.g., 5°C)[2]
-
Vortex mixer
-
Mechanical shaker[2]
-
Vacuum evaporator (optional)[2]
-
Analytical balance
-
pH meter
3. Chromatographic Conditions
The following table outlines a validated set of chromatographic conditions.
| Parameter | Condition |
| Column | LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm[2][7][8] |
| Pre-Column | LiChroCART® 4-4 LiChrospher® 100 RP-8 (5 µm)[2] |
| Mobile Phase | Water with 0.1% Formic Acid and 0.25% Acetonitrile[2] (Alternative: 0.02 M Sodium Acetate, pH 4.5)[3][4] |
| Flow Rate | 0.7 mL/min[2] (Alternative: 1.0 mL/min)[3][4] |
| Column Temp. | 25°C[2] |
| Detection (UV) | 254 nm[2][3][4] |
| Injection Vol. | 60 µL[2] |
| Run Time | Approximately 10-15 minutes[2][3] |
4. Preparation of Standard Solutions and Quality Controls (QCs)
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve this compound, oxypurinol, and acyclovir (IS) in an appropriate solvent (e.g., a small amount of 0.1 M NaOH, then dilute with mobile phase) to create individual stock solutions. Store at 4°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions using the mobile phase to create a series of working standard solutions for spiking into blank plasma.
-
Calibration Standards & QCs: Spike 100 µL aliquots of drug-free plasma with the appropriate working standard solutions to achieve the desired concentration range for the calibration curve (e.g., 0.1 to 20.0 µg/mL for both analytes).[2] Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.25, 10.0, and 16.0 µg/mL).[2]
5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (standard, QC, or unknown sample) into a microcentrifuge tube.[2]
-
Add 25 µL of the Internal Standard solution (e.g., acyclovir at 40.0 µg/mL).[2]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex or shake vigorously for 1 minute.[2]
-
Let the samples stand at room temperature for 10 minutes.[2]
-
Centrifuge at 21,500 x g for 10 minutes at 5°C.[2]
-
Carefully transfer the supernatant (organic phase) to a clean tube.
-
Evaporate the organic phase to dryness using a vacuum evaporator at 25°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 10 seconds.[2]
-
Inject 60 µL of the reconstituted sample into the HPLC system.[2]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of this compound and oxypurinol in the QC and unknown samples using the regression equation from the calibration curve.
Visualized Workflows and Relationships
Caption: Experimental workflow for plasma sample analysis.
Caption: Core parameters for HPLC method validation.
Quantitative Data and Method Validation
The performance of this HPLC-UV method has been validated according to established guidelines. The key quantitative parameters are summarized below.
Table 1: Calibration and Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 20.0[2][7] | > 0.99 |
| Oxypurinol | 0.1 - 20.0[2][7] | > 0.99 |
An alternative method showed linearity of 0.5-10 mg/L for this compound and 1-40 mg/L for oxypurinol.[3][4]
Table 2: Sensitivity
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 0.1 µg/mL[1] | 0.1 µg/mL[2][7] |
| Oxypurinol | 0.1 µg/mL[1] | 0.1 µg/mL[2][7] |
Note: LOD and LOQ can vary between different validated methods. One study reported an LOQ of 0.5 mg/L for this compound and 1.0 mg/L for oxypurinol.[3]
Table 3: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Error) |
| This compound | Low, Med, High | < 15%[2][3] | < 15%[1][3] | Within ± 15% (typically < 5%)[3] |
| Oxypurinol | Low, Med, High | < 15%[2][3] | < 15%[1][3] | Within ± 15% (typically < 5%)[3] |
The coefficient of variation for precision should be less than 15% for all concentrations, except for the LOQ, where it should not exceed 20%.[2]
Table 4: Retention Times
| Compound | Retention Time (min) |
| This compound | ~6.0[2] (or ~12.3 in alternative method[3][4]) |
| Oxypurinol | ~7.8[2] (or ~9.9 in alternative method[3][4]) |
| Acyclovir (IS) | ~9.9[2] |
Stability
Analyte stability in plasma has been demonstrated under various conditions. Samples are typically stable when stored at -20°C until analysis.[2] Post-processing stability in the autosampler has been confirmed for at least 24 hours at 12°C.[2] Short-term stability at room temperature has been shown for up to four hours.[2]
The described HPLC-UV method is simple, accurate, sensitive, and reproducible for the simultaneous quantification of this compound and oxypurinol in plasma.[2] Its straightforward protein precipitation sample preparation and relatively short run time make it suitable for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in research and clinical settings.[1][2]
References
- 1. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Establishing a hyperuricemia rat model using allopurinol and potassium oxonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing a hyperuricemia rat model using potassium oxonate as the inducing agent and allopurinol as a positive control for therapeutic intervention. This model is a robust and reproducible tool for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel urate-lowering therapies.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a key risk factor for gout and is increasingly associated with cardiovascular and renal diseases.[1][2][3] In humans, uric acid is the final product of purine metabolism, as they lack the enzyme uricase which is present in most other mammals, including rats.[2][4] Therefore, to induce hyperuricemia in rats, it is necessary to inhibit uricase activity. Potassium oxonate (PO) is a potent and selective uricase inhibitor commonly used for this purpose.[1][5][6] this compound, a xanthine oxidase inhibitor, serves as a standard-of-care therapeutic agent in this model, effectively reducing SUA levels by blocking the production of uric acid.[2][7][8]
Data Presentation
The following tables summarize typical quantitative data expected from this experimental model. Values are presented as mean ± standard deviation (SD).
Table 1: Typical Serum Uric Acid (SUA) Levels in Different Experimental Groups
| Group | Treatment | Expected SUA (mg/dL) |
| Normal Control | Vehicle (e.g., distilled water, saline) | 1.0 - 2.0 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 |
| Positive Control | Potassium Oxonate (250 mg/kg) + this compound (5 mg/kg) | 1.5 - 2.5 |
Note: These values are indicative and may vary based on the specific rat strain, age, and experimental conditions.[2][9]
Table 2: Example Dosages and Administration Routes
| Compound | Dosage | Administration Route | Frequency | Duration |
| Potassium Oxonate | 250 - 750 mg/kg | Oral gavage or Intraperitoneal (i.p.) injection | Once daily | 7 - 14 consecutive days |
| This compound | 5 mg/kg | Oral gavage | Once daily | Concurrent with PO administration |
Note: Dosages and administration routes should be optimized based on preliminary studies and specific experimental goals.[2][3][10]
Experimental Protocols
This section provides a detailed methodology for inducing hyperuricemia in rats and for the subsequent treatment with this compound.
Materials and Reagents
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Potassium oxonate (Sigma-Aldrich or equivalent)
-
This compound (Sigma-Aldrich or equivalent)
-
Vehicle for drug suspension (e.g., 0.5% sodium carboxymethylcellulose, distilled water, or normal saline)
-
Oral gavage needles
-
Syringes and needles for blood collection
-
Centrifuge
-
Serum analysis equipment for uric acid measurement
Experimental Procedure
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.[3]
-
Group Allocation: Randomly divide the animals into three groups (n=6-8 per group):
-
Group 1: Normal Control (NC): Receives the vehicle only.
-
Group 2: Hyperuricemia Model (HU): Receives potassium oxonate.
-
Group 3: Positive Control (PC): Receives potassium oxonate and this compound.
-
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in the chosen vehicle. A common dose is 250 mg/kg body weight.[2][5]
-
Administer the potassium oxonate suspension to the HU and PC groups via oral gavage or intraperitoneal injection once daily for 7 to 14 consecutive days.[2][3]
-
Administer an equivalent volume of the vehicle to the NC group using the same route and schedule.
-
-
This compound Treatment:
-
Sample Collection and Analysis:
-
On the day after the final treatment, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways in Hyperuricemia
Hyperuricemia can activate several intracellular signaling pathways, leading to inflammation and cellular damage. The following diagram illustrates some of the key pathways involved.
Caption: Key signaling pathways activated by elevated intracellular uric acid.
Mechanism of Action of this compound and Potassium Oxonate
The diagram below outlines the mechanism by which potassium oxonate induces hyperuricemia and how this compound counteracts this effect.
Caption: Inhibition of purine metabolism by this compound and potassium oxonate.
Experimental Workflow
The following flowchart details the step-by-step process for the hyperuricemia rat model experiment.
Caption: Experimental workflow for the hyperuricemia rat model.
References
- 1. safer.uct.cl [safer.uct.cl]
- 2. Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Emodin, a Natural Anthraquinone, Increases Uric Acid Excretion in Rats with Potassium Oxonate-Induced Hyperuricemia [mdpi.com]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes: Using Allopurinol in Human Cell Culture to Study Purine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopurinol is a structural isomer of hypoxanthine and a cornerstone drug for treating conditions associated with hyperuricemia, such as gout.[1][2] In the context of biomedical research, this compound serves as a powerful pharmacological tool to investigate purine metabolism in vitro. Its primary mechanism involves the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway.[3][4] By blocking this enzyme, this compound treatment in human cell culture allows for the study of upstream metabolic shifts, the functionality of the purine salvage pathway, and the mechanisms of de novo purine synthesis.[5][6] These application notes provide a detailed protocol for using this compound in human cell culture, including methodologies for sample preparation, treatment, and analysis of key metabolic endpoints.
Mechanism of Action
This compound's primary effect is the competitive inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid, the final product of purine degradation in humans.[5] this compound is also a substrate for xanthine oxidase, which metabolizes it into its active, longer-lasting metabolite, oxypurinol (or alloxanthine). Oxypurinol is a potent, non-competitive inhibitor of the enzyme.[7]
This inhibition leads to two major consequences in purine metabolism:
-
Accumulation of Oxypurines: The blockade of xanthine oxidase causes a decrease in uric acid production and an accumulation of its precursors, hypoxanthine and xanthine.[8]
-
Modulation of Purine Synthesis: The increased levels of hypoxanthine can be shunted into the purine salvage pathway, where the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts it back into inosine monophosphate (IMP). This increased salvage activity can lead to feedback inhibition of de novo purine synthesis.[6][9] At higher concentrations, this compound and oxypurinol have been shown to inhibit the early steps of de novo purine synthesis directly, independent of xanthine oxidase activity.[5][10]
Experimental Protocols
This section details a generalized protocol for treating human cell lines with this compound to study its effects on purine metabolism. The optimal concentrations and incubation times should be determined empirically for each cell line and experimental goal.
Materials and Reagents
-
Human cell line of interest (e.g., fibroblasts, hepatocytes, endothelial cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO) or 0.1 M NaOH for solubilization
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Reagents for cell lysis (e.g., RIPA buffer, methanol-based buffers)
-
Reagents for metabolite analysis (e.g., LC-MS grade solvents)[11]
Protocol for this compound Treatment
Step 1: Preparation of this compound Stock Solution
-
This compound is sparingly soluble in water. Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving this compound powder in 0.1 M NaOH.
-
Gently warm and vortex to fully dissolve.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Note: For some applications, DMSO can be used as a solvent. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Step 2: Cell Seeding and Culture
-
Culture the human cell line of choice under standard conditions (37°C, 5% CO₂).
-
Seed cells into appropriate culture plates (e.g., 6-well plates for metabolite analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours.
Step 3: this compound Treatment
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, complete cell culture medium to the desired final concentrations.
-
A wide range of concentrations has been reported, from 1 µM to 1 mM.[12][13] A dose-response experiment is recommended to determine the optimal concentration. Typical ranges are:
-
Include appropriate controls:
-
Vehicle Control: Treat cells with medium containing the same concentration of the solvent (e.g., NaOH or DMSO) used for the this compound stock.
-
Untreated Control: Cells cultured in medium alone.
-
-
Aspirate the old medium from the cells, wash once with sterile PBS, and add the medium containing this compound or controls.
-
Incubate the cells for the desired period. Incubation times can range from a few hours to 72 hours, depending on the experimental endpoint.[12][13][14]
Step 4: Sample Collection and Processing
-
Extracellular Metabolites: At the end of the incubation, collect the conditioned medium from each well into a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet any cell debris. Transfer the supernatant to a new tube and store at -80°C.
-
Intracellular Metabolites: a. Place the culture plate on ice and aspirate the remaining medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Add an appropriate volume of an ice-cold extraction solvent (e.g., 80% methanol) to each well. d. Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. f. Centrifuge at maximum speed for 10-15 minutes at 4°C. g. Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube for storage at -80°C until analysis.
Analysis of Purine Metabolites
The quantification of purine metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][11] These techniques allow for the sensitive and specific measurement of key analytes such as hypoxanthine, xanthine, uric acid, this compound, oxypurinol, and various purine nucleotides (AMP, GMP, ATP, GTP).[15][16]
Data Presentation and Expected Results
Treatment of human cells with this compound is expected to cause distinct, dose-dependent changes in the intracellular and extracellular purine metabolite profiles. The tables below summarize these expected changes based on this compound's known mechanism of action.
Table 1: Recommended this compound Concentrations from In Vitro Studies
| Cell Line Type | Concentration Range | Incubation Time | Observed Effect / Application | Citation(s) |
| Human PBMCs | 25 - 300 µg/mL | 18 - 48 hours | Impaired T-cell cytokine production | [17][18] |
| Human Fibroblasts (HFF) | 10 - 1000 µg/mL | 17 - 24 hours | Reduced HIF-1α protein at high doses | [13] |
| Human Endothelial (HUVEC) | 10 - 1000 µg/mL | 17 - 24 hours | Reduced angiogenesis traits | [13] |
| Prostate Cancer (PC-3, DU145) | 200 µmol/L | 24 hours | Sensitization to TRAIL-induced apoptosis | [4][19] |
| Macrophage Lines | 12.5 - 400 µg/mL | 66 - 72 hours | Cytotoxicity assessment (IC₅₀ determination) | [14] |
| Mouse Hepatocytes (AML 12) | 0.1 - 1 µmol/L | 2 hours | Dose-dependent reduction of uric acid | [12] |
Table 2: Representative Changes in Purine Metabolites Following this compound Treatment
| Metabolite | Pathway | Expected Change | Rationale | Citation(s) |
| Uric Acid | Catabolism | Decrease | Direct result of Xanthine Oxidase inhibition. | [12] |
| Xanthine | Catabolism | Increase | Accumulation due to blockade of its conversion to uric acid. | [6][8] |
| Hypoxanthine | Catabolism | Increase | Accumulation due to blockade of its conversion to xanthine. | [6][8] |
| IMP, GMP, AMP | Salvage / De Novo | Variable / Decrease | Increased salvage may increase nucleotides initially, but feedback or direct inhibition of de novo synthesis (especially at high doses) may lead to a net decrease. | [5][6] |
| PRPP | De Novo | Variable / Increase | May increase if de novo synthesis is inhibited, as PRPP is a key substrate that would be consumed less. | [6] |
Important Considerations and Troubleshooting
-
Cell-Type Specificity: The expression and activity of enzymes in the purine metabolic pathways (especially xanthine oxidase) can vary significantly between different cell types. For example, some cultured human fibroblasts lack xanthine oxidase, making them a useful model to study the enzyme-independent effects of this compound on de novo synthesis.[9]
-
Cytotoxicity: While generally well-tolerated at lower concentrations, high doses of this compound (>1 mM) or prolonged incubation may induce cytotoxicity in some cell lines.[14][17] It is crucial to perform a viability assay (e.g., MTT, Trypan Blue) to determine the non-toxic concentration range for the specific cell line being used.
-
Off-Target Effects: Studies have shown that this compound can have effects beyond xanthine oxidase inhibition, such as reducing reactive oxygen species (ROS) and modulating immune cell function.[17][18] These potential off-target effects should be considered when interpreting results.
-
Solvent Effects: Always include a vehicle control to account for any potential effects of the solvent (NaOH or DMSO) on cell metabolism and viability.
References
- 1. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The inhibitory effects of this compound on the production and cytotoxicity of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Effects of this compound and oxipurinol on purine synthesis in cultured human cells. | Semantic Scholar [semanticscholar.org]
- 6. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia | PLOS One [journals.plos.org]
- 14. Toxicity of this compound for macrophage cell lines and this compound susceptibility of intracellular amastigotes [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Utilizing Allopurinol to Study the Effects of Reduced Uric Acid and Xanthine Oxidase Inhibition on Endothelial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Endothelial dysfunction is an early and critical event in the pathogenesis of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state.[1][2] Hyperuricemia, an excess of uric acid in the blood, has been identified as an independent risk factor for hypertension and cardiovascular disease.[3][4] Uric acid is the final product of purine metabolism, a reaction catalyzed by the enzyme xanthine oxidase (XO). This enzymatic process not only produces uric acid but also generates reactive oxygen species (ROS), including superoxide.[1][3] Allopurinol, a structural analog of hypoxanthine, is a potent inhibitor of xanthine oxidase. It is widely used to lower serum uric acid levels in conditions like gout. However, its role in cardiovascular research extends beyond simple urate-lowering, providing a valuable tool to investigate the distinct contributions of uric acid and oxidative stress to endothelial dysfunction.
Mechanism of Action and Scientific Rationale this compound and its active metabolite, oxypurinol, inhibit xanthine oxidase, blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid. This action has two key consequences relevant to endothelial function:
-
Reduction of Uric Acid: Elevated intracellular uric acid is believed to be pro-inflammatory and pro-oxidant, potentially reducing NO bioavailability and promoting endothelial dysfunction through pathways like the HMGB1/RAGE system.[5][6][7]
-
Reduction of Oxidative Stress: The xanthine oxidase reaction is a significant source of vascular superoxide.[8][9] By inhibiting XO, this compound reduces the production of these reactive oxygen species, which would otherwise scavenge NO and contribute to endothelial damage.[1][10]
A crucial scientific question is whether the beneficial vascular effects of this compound stem from lowering uric acid or from its primary effect of reducing ROS production via XO inhibition. Studies have addressed this by comparing this compound with uricosuric agents (e.g., probenecid), which lower uric acid by increasing its renal excretion without inhibiting XO. Research has shown that high-dose this compound significantly improves endothelial function, whereas probenecid, despite achieving similar levels of urate reduction, has no such effect.[11][12] This suggests that the primary mechanism of this compound's vascular benefit is the reduction of XO-derived oxidative stress, not the lowering of uric acid itself.[10][11]
Key Signaling Pathways
High uric acid and xanthine oxidase activity contribute to endothelial dysfunction through several interconnected pathways. This compound intervenes at the source by inhibiting xanthine oxidase.
Caption: this compound inhibits Xanthine Oxidase, reducing both Uric Acid and ROS production.
Data Presentation: Summary of Clinical Findings
The following tables summarize quantitative data from key studies investigating the effects of this compound on endothelial function and related biomarkers.
Table 1: Dose-Response Effect of this compound on Endothelium-Dependent Vasodilation Data from a study on patients with chronic heart failure, measuring forearm blood flow (FBF) response to acetylcholine.
| Treatment Group | N | Mean Serum Urate (μmol/L) | Forearm Blood Flow (% Change from Baseline) |
| Placebo | 26 | 535 ± 25 | 73.96 ± 10.29 |
| This compound (300 mg/day) | 26 | 327 ± 16 | 152.10 ± 18.21 |
| This compound (600 mg/day) | 26 | 214 ± 11 | 240.31 ± 38.19 |
| Data adapted from George et al., Circulation, 2006.[11] |
Table 2: Effect of this compound on Oxidative Stress Markers Data showing changes in plasma malondialdehyde (MDA), a biomarker of oxidative stress, in patients with chronic heart failure.
| Treatment Group | N | Baseline MDA (nmol/L) | Post-treatment MDA (nmol/L) | P-value |
| Placebo | 11 | 455 ± 112 | 461 ± 101 | NS |
| This compound (300 mg/day) | 11 | 449 ± 121 | 346 ± 128 | 0.03 |
| Data adapted from Farquharson et al., Circulation, 2002.[13] |
Table 3: Meta-Analysis of this compound Effect on Flow-Mediated Dilation (FMD) Summary of standardized mean difference (Hedges's g) in FMD improvement across different patient populations.
| Patient Group | Number of Patients | Standardized Mean Difference (95% CI) | P-value |
| Chronic Heart Failure (CHF) | 197 | 0.776 (0.429, 1.122) | < .001 |
| Chronic Kidney Disease (CKD) | 183 | 0.350 (0.009, 0.690) | 0.044 |
| Type 2 Diabetes Mellitus (DM) | 170 | 1.331 (-0.781, 3.444) | 0.217 |
| Data adapted from El-Dahshan et al., J Clin Pharm Ther, 2018.[14] |
Experimental Protocols
Protocol 1: Non-invasive Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
This protocol describes the most common method for assessing endothelium-dependent vasodilation of the brachial artery using high-resolution ultrasound.
1. Subject Preparation:
-
Subjects must fast for at least 12 hours.[15]
-
Abstain from exercise, caffeine, smoking, and high-fat meals for at least 12 hours.[15]
-
Withhold any vasoactive medications, NSAIDs, and vitamin supplements for at least 24-72 hours, as per study design.[15]
-
Allow the subject to rest supine for 20 minutes in a quiet, temperature-controlled room before the study begins.[15]
2. Equipment:
-
High-resolution ultrasound system with a linear array transducer (≥7 MHz).
-
Blood pressure cuff appropriately sized for the subject's arm.
-
ECG monitoring system.
-
Image analysis software for vessel diameter measurement.
3. Procedure:
-
Baseline Imaging:
-
Position the subject's arm comfortably at an ~80° angle from the body.[15]
-
Scan the brachial artery in a longitudinal plane, 2-10 cm above the antecubital fossa.
-
Obtain a clear image of the anterior and posterior intimal layers.
-
Record a baseline video loop of the artery diameter and blood flow velocity for at least 1 minute.
-
-
Reactive Hyperemia (Inducing Flow):
-
Place the blood pressure cuff on the forearm, distal to the imaged artery segment.[15]
-
Inflate the cuff to ≥50 mmHg above the subject's systolic blood pressure to occlude arterial inflow. Maintain occlusion for 5 minutes.[16]
-
Continue imaging the brachial artery during the final minute of occlusion.
-
-
Post-Occlusion Imaging:
-
Rapidly deflate the cuff. This induces a brief high-flow state (reactive hyperemia).
-
Record the ultrasound video continuously for at least 3 minutes post-deflation to capture the maximal artery dilation.
-
4. Data Analysis:
-
Measure the brachial artery diameter at end-diastole (timed with the R-wave on the ECG).
-
The baseline diameter is the average of measurements taken during the baseline recording.
-
The peak diameter is the largest diameter measured in the 3 minutes following cuff deflation.
-
Calculate FMD as: %FMD = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100 .
Caption: Standardized workflow for assessing Flow-Mediated Dilation (FMD).
Protocol 2: Assessment of Forearm Blood Flow (FBF) by Venous Occlusion Plethysmography
This protocol provides a more direct measure of vascular reactivity by infusing vasoactive agents into the brachial artery.
1. Subject Preparation:
-
Same as for FMD (Protocol 1).
-
Subjects should be comfortably supine with the study arm slightly elevated above heart level.
2. Equipment:
-
Mercury-in-silastic strain gauge plethysmograph.
-
Brachial artery catheter (for drug infusion).
-
Venous and arterial occlusion cuffs.
-
Infusion pump.
-
Agonists: Acetylcholine (ACh) for endothelium-dependent dilation, Sodium Nitroprusside (SNP) for endothelium-independent dilation.
3. Procedure:
-
Catheterization and Setup:
-
Under sterile conditions, insert a cannula into the brachial artery of the non-dominant arm for drug infusion.
-
Place a wrist cuff (arterial occlusion) and an upper arm cuff (venous occlusion).
-
Position the strain gauge on the widest part of the forearm.
-
-
Baseline FBF Measurement:
-
Inflate the wrist cuff to suprasystolic pressure to exclude hand circulation.
-
Inflate the upper arm cuff to 40 mmHg intermittently (e.g., for 7 seconds every 15 seconds) to occlude venous outflow.
-
The rate of increase in forearm volume, measured by the strain gauge, reflects FBF (ml/100ml/min).
-
Record stable baseline FBF measurements.
-
-
Drug Infusions:
-
Infuse saline (placebo) for a set period to establish a baseline response.
-
Acetylcholine (ACh): Infuse ACh at increasing doses (e.g., 25, 50, 100 nmol/min), each for 5-7 minutes.[13] Measure FBF during the final 2 minutes of each infusion stage.
-
Allow for a washout period for FBF to return to baseline.
-
Sodium Nitroprusside (SNP): Infuse SNP at increasing doses to assess endothelium-independent smooth muscle response. Measure FBF as with ACh.
-
4. Data Analysis:
-
Calculate the mean FBF for each infusion stage.
-
Express the response as the percentage change in FBF from the saline baseline.
-
Compare the dose-response curves for ACh and SNP between treatment groups (e.g., this compound vs. placebo). A specific improvement in the ACh response with no change in the SNP response indicates improved endothelial function.
Caption: Logical framework for differentiating the mechanisms of this compound's vascular effects.
References
- 1. Hyperuricemia and endothelial function: From molecular background to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjmp.com.ro [rjmp.com.ro]
- 4. Randomised, double-blind, placebo-controlled study evaluating the effect of this compound on the risk of cardiovascular events in patients with high and very high cardiovascular risk, including the presence of long-COVID-19 syndrome: the ALL-VASCOR study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uric Acid Induces Endothelial Dysfunction by Activating the HMGB1/RAGE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uric Acid Induces Endothelial Dysfunction by Activating the HMGB1/RAGE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. High-dose this compound improves endothelial function by profoundly reducing vascular oxidative stress and not by lowering uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Association between Serum Uric Acid and Impaired Endothelial Function: The Circulatory Risk in Communities Study - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol as a Tool to Investigate Tumor Lysis Syndrome in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Lysis Syndrome (TLS) is a life-threatening oncologic emergency characterized by a massive and rapid release of intracellular contents into the bloodstream following the lysis of malignant cells. This can occur spontaneously but is most often a complication of cancer therapy. The resulting metabolic abnormalities include hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia, which can lead to acute kidney injury, cardiac arrhythmias, seizures, and death.[1][2][3] Allopurinol, a xanthine oxidase inhibitor, is a cornerstone in the prevention of TLS-associated hyperuricemia.[4][5] It blocks the conversion of purine breakdown products (hypoxanthine and xanthine) into uric acid, thereby mitigating the risk of uric acid nephropathy.[6]
These application notes provide a framework for utilizing this compound in in vitro models of TLS using cancer cell lines. Such models are invaluable for studying the pathophysiology of TLS, identifying high-risk patient populations, and evaluating novel therapeutic strategies.
Signaling Pathways and Experimental Workflow
Purine Catabolism and the Action of this compound
The breakdown of purines from lysed cancer cells is a central driver of hyperuricemia in TLS. The following diagram illustrates this pathway and the mechanism of action of this compound.
General Experimental Workflow
The following workflow outlines the key steps for inducing and analyzing an in vitro model of TLS.
References
- 1. Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor lysis and acute renal failure in Burkitt's lymphoma: A review on pathophysiology and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute tumor lysis syndrome. A review of 37 patients with Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Hyperuricemia Management [jhoponline.com]
- 6. Facebook [cancer.gov]
Application Notes and Protocols: Dose-Response Studies of Allopurinol on HIF-1α Expression in Hypoxic Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for studying the dose-response effects of allopurinol on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in hypoxic cell cultures. This compound, a well-known xanthine oxidase inhibitor, has been shown to modulate HIF-1α levels, a key transcription factor in cellular response to low oxygen conditions. Understanding this interaction is critical for research in areas such as oncology, ischemia, and inflammatory diseases. This guide offers a summary of quantitative data from published studies, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
Introduction
Hypoxia, or low oxygen tension, is a common feature of the microenvironment in solid tumors and ischemic tissues. A primary cellular adaptation to hypoxia is mediated by the stabilization and activation of the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylase (PHD)-dependent ubiquitination and proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound, a drug primarily used to treat hyperuricemia and gout, functions by inhibiting xanthine oxidase, an enzyme that contributes to the production of reactive oxygen species (ROS). Recent studies have indicated that this compound can also impact HIF-1α expression, suggesting a potential therapeutic role in diseases where hypoxia is a critical component. These application notes provide a framework for investigating the dose-dependent effects of this compound on HIF-1α expression in vitro.
Data Presentation: Dose-Response of this compound on HIF-1α Protein Expression
Table 1: Effect of this compound on HIF-1α Protein Levels in Hypoxic Human Foreskin Fibroblasts (HFF)
| This compound Concentration (µg/mL) | Pre-treatment Time (minutes) | Hypoxia Exposure (1% O₂) | Relative HIF-1α Protein Level (Normalized to Hypoxic Control) | Statistical Significance (p-value) |
| 10 | 60 | 16 hours | ~95% | > 0.05 |
| 100 | 60 | 16 hours | ~70% | < 0.05 |
| 1000 | 60 | 16 hours | ~40% | < 0.001 |
Data adapted from Sun Y, George J, Rocha S (2015) Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia. PLoS ONE 10(4): e0123649.[4][2]
Table 2: Effect of this compound on HIF-1α Protein Levels in Hypoxic Human Umbilical Vein Endothelial Cells (HUVEC)
| This compound Concentration (µg/mL) | Pre-treatment Time (minutes) | Hypoxia Exposure (1% O₂) | Relative HIF-1α Protein Level (Normalized to Hypoxic Control) | Statistical Significance (p-value) |
| 10 | 60 | 16 hours | No significant change | > 0.05 |
| 100 | 60 | 16 hours | No significant change | > 0.05 |
| 1000 | 60 | 16 hours | ~75% | < 0.05 |
Data adapted from Sun Y, George J, Rocha S (2015) Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia. PLoS ONE 10(4): e0123649.[4][2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on HIF-1α
The canonical regulation of HIF-1α stability is primarily mediated by prolyl hydroxylases (PHDs). However, studies have shown that this compound can reduce HIF-1α levels independently of PHD activity.[4][2] The proposed mechanism involves the inhibition of xanthine oxidase by this compound, leading to a reduction in reactive oxygen species (ROS). ROS are known to contribute to the stabilization of HIF-1α under hypoxic conditions.
Caption: this compound's inhibitory effect on HIF-1α under hypoxia.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the dose-response of this compound on HIF-1α expression.
Caption: Workflow for dose-response analysis of this compound on HIF-1α.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human Foreskin Fibroblasts (HFF) and Human Umbilical Vein Endothelial Cells (HUVEC) are suitable for these studies.[4][2]
-
Culture Medium:
-
HFF: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
HUVEC: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided bullet kit.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Preparation and Treatment
-
Stock Solution: Prepare a 100 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 100, 1000 µg/mL).
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Pre-treat the cells for a specified duration (e.g., 1 to 17 hours) under normoxic conditions before inducing hypoxia.[4][1][2]
-
Hypoxia Induction
-
Hypoxia Chamber: Use a modular incubator chamber or a tri-gas incubator capable of maintaining a low oxygen environment.
-
Procedure:
-
After the this compound pre-treatment, place the cell culture plates into the hypoxia chamber.
-
Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Seal the chamber and incubate at 37°C for the desired duration (e.g., 16-24 hours).
-
Protein Extraction and Western Blot Analysis
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Procedure:
-
After hypoxia treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., mouse monoclonal or rabbit polyclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or α-tubulin) to ensure equal protein loading.
-
-
Quantification: Densitometry analysis of the Western blot bands can be performed using software such as ImageJ to quantify the relative changes in HIF-1α protein expression.[4][1][2]
RNA Extraction and Quantitative PCR (qPCR)
-
RNA Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and specific primers for HIF-1α and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative changes in HIF-1α mRNA expression.
-
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive guide for investigating the dose-response relationship between this compound and HIF-1α expression in hypoxic cell cultures. The data presented demonstrates that this compound can effectively reduce HIF-1α protein levels in a dose-dependent manner in non-cancerous cell lines, likely through a PHD-independent mechanism involving the reduction of ROS.
For researchers in drug development, particularly in oncology, further studies are warranted to establish the dose-response of this compound on HIF-1α in various cancer cell lines. Elucidating the precise molecular mechanisms downstream of xanthine oxidase inhibition that lead to decreased HIF-1α stability will be crucial for the potential therapeutic application of this compound in hypoxia-driven pathologies. These protocols provide a solid foundation for conducting such investigations.
References
- 1. Dose-dependent effects of this compound on human foreskin fibroblast cells and human umbilical vein endothelial cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound reduces HIF-1α levels independent of PHD function. - figshare - Figshare [figshare.com]
- 3. Item - Increasing doses of this compound reduce HIF-1α levels in normoxic HFFs and HUVEC cells. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Allopurinol Administration in Long-Term Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical information for the effective and consistent administration of allopurinol in long-term rodent studies. This compound, a xanthine oxidase inhibitor, is a widely used compound in preclinical research to study its effects on hyperuricemia, gout, and other metabolic and cardiovascular conditions.
Introduction
This compound acts by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1] Its primary active metabolite, oxypurinol, also inhibits this enzyme and has a longer half-life.[2][3] Understanding the correct administration techniques is crucial for obtaining reliable and reproducible data in long-term rodent studies. This document outlines various administration routes, preparation of dosing solutions, recommended dosages, and methods for monitoring efficacy.
Administration Routes
The choice of administration route depends on the specific experimental design, the required dosing frequency, and the potential for causing stress to the animals. The most common routes for long-term this compound administration in rodents are oral gavage, administration in drinking water, and incorporation into the diet.
Oral Gavage
Oral gavage ensures the precise administration of a known dose of this compound. However, it can be a source of stress if not performed correctly and by trained personnel.
Protocol for Oral Gavage:
-
Animal Restraint: Proper restraint is critical for a successful and safe gavage procedure. Handling the animals beforehand can help them become more relaxed.[4]
-
Gavage Needle Selection: Use a flexible or curved, ball-tipped gavage needle to minimize the risk of esophageal or gastric injury.[5][6] The appropriate size depends on the animal's weight (see Table 1).
-
Dosage Volume: The maximum recommended dosing volume is 10 mL/kg for mice and 10-20 mL/kg for rats, although smaller volumes (e.g., 5 mL/kg) are preferable to reduce the risk of reflux and aspiration.[6][7]
-
Procedure:
-
Weigh the animal to calculate the correct dose volume.[6]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach. Mark the needle to avoid over-insertion.[5]
-
Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth and down the esophagus. There should be no resistance.[8]
-
Administer the solution slowly over 2-3 seconds.[8]
-
Withdraw the needle slowly and return the animal to its cage.[8]
-
Monitor the animal for any signs of distress, such as difficulty breathing.[7]
-
Table 1: Recommended Gavage Needle Sizes for Mice and Rats
| Rodent Species | Body Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| Mouse | < 14 | 24G | 1 | 1.25 |
| >14 | 22-20G | 1.5 | up to 2.25 | |
| Rat | 75-100 | 18G | 1-1.5 | 2.25 |
| 100-200 | 18G | 2-3 | 2.25 | |
| 200-300 | 16G | 3-4 | 3 | |
| Data sourced from Washington State University IACUC guidelines.[6] |
Administration in Drinking Water
This method is less stressful for the animals as it avoids repeated handling. However, it can be challenging to ensure accurate dosing due to variations in water intake.
Protocol for Administration in Drinking Water:
-
Determine Water Consumption: Before the study, measure the average daily water intake for the specific strain, sex, and age of the rodents to be used. This should be done for at least three consecutive days.[9]
-
Solution Preparation: Dissolve the calculated amount of this compound in the drinking water. The solubility of this compound can be a limiting factor. The use of a vehicle like 1% sodium carboxymethyl cellulose may be necessary.[3]
-
Palatability: this compound may alter the taste of the water, potentially reducing intake. Monitor water consumption daily for the first three days of administration. If consumption drops by more than 10%, consider adding a sweetening agent like sucrose to improve palatability.[9]
-
Solution Stability: Prepare fresh this compound solutions regularly, as the stability of this compound in water over long periods may be a concern. Protect the water bottles from light if the compound is light-sensitive.
-
Monitoring: Weigh the animals at least twice during the first week to monitor for dehydration and weight loss.[9]
Administration in Diet
Incorporating this compound into the feed is another non-invasive method. It provides a more stable and consistent drug intake compared to drinking water.
Protocol for Administration in Diet:
-
Diet Preparation: The most reliable method is to have a commercial laboratory prepare a custom diet with the desired concentration of this compound. This ensures homogenous mixing.
-
Concentration Calculation: The concentration of this compound in the feed should be calculated based on the average daily food consumption of the animals to achieve the target daily dose.
-
Palatability: As with drinking water, the addition of this compound may affect the palatability of the chow. Monitor food intake and body weight, especially during the initial phase of the study.
-
Storage: Store the medicated diet according to the manufacturer's instructions to maintain the stability of the this compound.
This compound Dosage and Pharmacokinetics
The appropriate dosage of this compound can vary significantly depending on the rodent species, strain, and the specific research question.
Table 2: this compound Dosage and Pharmacokinetic Parameters in Rodents
| Parameter | Mice | Rats |
| Common Oral Dosage Range | 10 - 400 mg/kg/day[10] | 10 - 100 mg/kg/day[3][11] |
| Peak Plasma Time (this compound) | ~1.5 hours[11] | Not specified |
| Peak Plasma Time (Oxypurinol) | ~4.5 hours[11] | Not specified |
| Half-life (this compound) | 1 - 2 hours[12] | Not specified |
| Half-life (Oxypurinol) | ~15 hours[12] | Much longer than this compound[2] |
| Metabolism | Metabolized to oxypurinol by xanthine oxidase and aldehyde oxidase[3] | Metabolized to oxypurinol by xanthine oxidase and aldehyde oxidase[3] |
| Excretion | Primarily renal[2] | Primarily renal[2] |
Preparation of this compound Solutions
The preparation method will depend on the chosen administration route.
For Oral Gavage:
-
Vehicle: this compound can be suspended in vehicles such as 1% sodium carboxymethyl cellulose[3] or a 10% Tween solution[10].
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.
-
For Drinking Water:
-
The solubility of this compound in water is limited. It may be necessary to prepare a stock solution and then dilute it in the drinking water. The use of a co-solvent or adjusting the pH may be required, but this should be carefully considered to avoid any adverse effects on the animals. One patent describes a method for preparing a sodium this compound injection by dissolving this compound in water with NaOH to a pH of 11-12, which could be adapted for a drinking water solution, though palatability would need to be assessed.[13]
Monitoring of Efficacy and Potential Side Effects
Measurement of Uric Acid Levels
Regular monitoring of plasma or serum uric acid levels is essential to confirm the efficacy of this compound treatment.
Protocol for Uric Acid Measurement:
-
Sample Collection: Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Sample Processing: Immediately separate plasma or serum to prevent false elevations of uric acid due to the release of hypoxanthine from blood cells.[14]
-
Analytical Methods:
Potential Side Effects
Long-term administration of this compound is generally well-tolerated in rodents, but it is important to monitor for potential adverse effects.
Commonly observed side effects in humans that should be monitored in rodents include:
-
Skin rash: The most common adverse reaction.[19]
-
Gastrointestinal issues: Diarrhea and nausea.[20]
-
Renal effects: Monitor for changes in urination frequency and kidney function.[19]
-
Hematological effects: this compound can lower the number of some blood cells.[20]
Regularly observe the animals for any changes in appearance, behavior, food and water intake, and body weight.
Visualizations
This compound's Mechanism of Action
References
- 1. Uric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. instechlabs.com [instechlabs.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 10. Anti-nociceptive properties of the xanthine oxidase inhibitor this compound in mice: role of A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CN105919934A - Sodium this compound injection preparation and method for preparing sodium this compound injection preparation - Google Patents [patents.google.com]
- 14. False in vitro and in vivo elevations of uric acid levels in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 16. akjournals.com [akjournals.com]
- 17. Determination of uric acid level of plasma and liver [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 20. 7 this compound Side Effects and How to Manage Them - GoodRx [goodrx.com]
Application Notes and Protocols for Synergistic Drug Combinations with Allopurinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allopurinol, a xanthine oxidase inhibitor, is primarily used in the management of hyperuricemia and gout. Beyond its established role, emerging research has highlighted its potential for synergistic effects when combined with other therapeutic agents across various disciplines, including oncology, infectious diseases, and rheumatology. This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with other drugs. The protocols are intended to guide researchers in designing and executing experiments to evaluate and quantify these synergistic interactions.
This compound and 6-Mercaptopurine in Acute Lymphoblastic Leukemia (ALL)
Application Note: The combination of this compound and 6-mercaptopurine (6-MP) is a clinically relevant interaction primarily utilized in the treatment of acute lymphoblastic leukemia (ALL). This compound inhibits xanthine oxidase, the enzyme responsible for metabolizing 6-MP to its inactive metabolite, 6-thiouric acid.[1] This inhibition leads to a significant increase in the plasma levels of 6-MP, thereby enhancing its therapeutic effects.[1] However, this interaction also necessitates a dose reduction of 6-MP to avoid severe toxicity, particularly bone marrow suppression.[1] Clinical studies in pediatric ALL have shown that co-administration of this compound can mitigate 6-MP-induced hepatotoxicity and improve white blood cell control.
Quantitative Data Summary:
| Parameter | This compound + 6-MP | 6-MP Alone | Reference |
| Clinical Response | |||
| 6-MP Dose Reduction | 50-75% | N/A | [2] |
| Time in Therapeutic ANC Range | 43% | 27% | [3] |
| 6MMP:6TGN Ratio (post-allopurinol) | 3.6 | 86.7 | [3] |
| Preclinical Data (Pediatric ALL Xenografts) | |||
| DNA-TG Levels in Bone Marrow (fmol/µg DNA) | 444 | 131 |
Experimental Protocols:
In Vitro Synergy Assessment in Leukemia Cell Lines (e.g., Jurkat, MOLT-4)
-
Objective: To determine the synergistic cytotoxic effect of this compound and 6-mercaptopurine on leukemia cell lines.
-
Methodology:
-
Cell Culture: Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and 6-mercaptopurine in a suitable solvent (e.g., DMSO or NaOH for this compound, and NaOH for 6-MP, followed by dilution in culture medium).
-
Checkerboard Assay:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound and 6-mercaptopurine.
-
Add the drugs to the wells in a checkerboard format, with single-agent controls in the first row and column.
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
-
-
Signaling Pathway and Experimental Workflow:
Caption: Mechanism and workflow for this compound and 6-MP synergy.
This compound and Methotrexate in Leukemia
Application Note: The combination of this compound and methotrexate has been investigated in the context of leukemia treatment. While some in vivo studies in murine leukemia models have suggested that this compound may partially reverse the antitumor effects of methotrexate, other clinical observations indicate a potential for increased methotrexate toxicity due to reduced renal clearance.[4][5][6] This interaction is complex and appears to be dependent on the specific context and model system. Therefore, careful evaluation of this combination is warranted.
Quantitative Data Summary:
| Cell Line | Drug Combination | IC50 (µM) | Synergy (CI) | Reference |
| L1210 (in vitro) | Methotrexate | Not significantly altered | No synergy | [4] |
| ALL Cell Line (289) | Methotrexate + Temsirolimus | Synergistic | < 1 | [7] |
Note: Direct quantitative synergy data for this compound and methotrexate is limited. The data for temsirolimus, another drug affecting cell cycle, is provided for context.
Experimental Protocols:
In Vitro Cytotoxicity Assay in Leukemia Cell Lines (e.g., L1210, CCRF-CEM)
-
Objective: To evaluate the cytotoxic synergy between this compound and methotrexate in leukemia cell lines.
-
Methodology:
-
Cell Culture: Maintain leukemia cell lines in appropriate culture medium and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and methotrexate in sterile water or PBS.
-
Experimental Setup:
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of this compound, methotrexate, and their combination.
-
Include untreated and single-drug controls.
-
Incubate for 48-72 hours.
-
-
Endpoint Measurement (Cell Viability):
-
Perform an MTT or WST-1 assay to determine cell viability.
-
-
Data Analysis:
-
Calculate IC50 values for each drug and the combination.
-
Perform isobologram analysis or calculate the Combination Index (CI) to determine the nature of the interaction.
-
-
Logical Relationship Diagram:
Caption: Potential interactions of this compound and methotrexate.
This compound and Sodium Stibogluconate for Leishmaniasis
Application Note: The combination of this compound and sodium stibogluconate has shown synergistic effects in the treatment of cutaneous leishmaniasis.[8][9] Clinical studies have demonstrated that this combination therapy can significantly increase the cure rate compared to sodium stibogluconate monotherapy.[9] The proposed mechanism involves the inhibition of the parasite's purine salvage pathway by this compound, rendering it more susceptible to the action of antimonials.
Quantitative Data Summary:
| Parameter | This compound + Sodium Stibogluconate | Sodium Stibogluconate Alone | Reference |
| Clinical Trial (Cutaneous Leishmaniasis) | |||
| Cure Rate | 71% | 39% | [9] |
| Treatment Duration for Cure | 3-6 weeks | 6-9 weeks | [8] |
Experimental Protocols:
In Vitro Anti-Leishmanial Activity against Promastigotes and Amastigotes
-
Objective: To assess the in vitro synergistic activity of this compound and sodium stibogluconate against Leishmania species.
-
Methodology:
-
Parasite Culture:
-
Promastigotes: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum.
-
Amastigotes: Differentiate promastigotes into axenic amastigotes or use macrophage-infected amastigotes.
-
-
Drug Susceptibility Assay:
-
Seed promastigotes or macrophage-infected cells in 96-well plates.
-
Add serial dilutions of this compound, sodium stibogluconate, and their combinations.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Promastigotes: Determine parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.
-
Amastigotes: Quantify the number of infected macrophages and the number of amastigotes per macrophage using Giemsa staining and light microscopy.
-
-
Data Analysis:
-
Calculate the IC50 values for each drug and the combination.
-
Determine the Fractional Inhibitory Concentration (FIC) index to assess synergy (FIC ≤ 0.5 indicates synergy).
-
-
Workflow Diagram:
Caption: In vitro synergy testing workflow for Leishmania.
References
- 1. This compound and 6-Mercaptopurine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 2. Use of this compound to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound to manage skewed 6-mercaptopurine metabolism in pediatric maintenance acute lymphoblastic leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the therapeutic efficacy of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound versus Urate Oxidase on Methotrexate Pharmacokinetics in Children with Newly Diagnosed Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound versus urate oxidase on methotrexate pharmacokinetics in children with newly diagnosed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors are synergistic with methotrexate: an effective combination to treat acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effect Of Oral this compound And Intralesional Sodium Stibogluconate In The Treatment Of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Treatment of cutaneous leishmaniasis with this compound and stibogluconate. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allopurinurinol Dosage and Administration in Murine Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allopurinol in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for mice?
The optimal dosage of this compound can vary depending on the specific mouse strain, the experimental model of hyperuricemia, and the desired therapeutic effect. However, based on published studies, a common starting point for oral administration is in the range of 5 to 50 mg/kg/day.[1][2] For intravenous administration, a minimal lethal dose in mice has been reported as 45 mg/kg.[3] It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific experimental setup.
Q2: How should I prepare this compound for oral and intravenous administration?
-
Oral Administration (Gavage): this compound is sparingly soluble in aqueous buffers.[4] For oral gavage, it is often suspended in a vehicle like 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[2][5] To improve solubility, this compound can first be dissolved in a minimal amount of an organic solvent like DMSO and then diluted with the aqueous buffer of choice.[4] A common method involves dissolving this compound in DMSO to create a stock solution and then diluting it with PBS (pH 7.2) to a final concentration where the DMSO concentration is low (e.g., a 1:10 solution of DMSO:PBS).[4] Aqueous solutions are not recommended for storage for more than one day.[4]
-
Intravenous (IV) Injection: For intravenous administration, a sterile, injectable form of this compound is required. Commercially available this compound for injection (e.g., ALOPRIM®) is a lyophilized powder that needs to be reconstituted.[3] The reconstitution process typically involves dissolving the powder in Sterile Water for Injection to a concentration of 20 mg/mL.[3] This solution is alkaline (pH 11.1 to 11.8) and should be further diluted to the desired final concentration (not exceeding 6 mg/mL) with 0.9% Sodium Chloride Injection or 5% Dextrose for Injection.[3][6] Sodium bicarbonate-containing solutions should not be used for dilution.[3] The administration should begin within 10 hours of reconstitution, and the solution should not be refrigerated.[3][6]
Q3: What are the common side effects of this compound in mice?
While generally considered safe, this compound can cause side effects in mice, particularly at higher doses or with long-term administration. Common adverse effects include gastrointestinal issues like diarrhea, cramping, and nausea.[7] More severe, though less common, side effects reported in animals and humans include bone marrow suppression, hepatitis, and vasculitis.[7][8] In some cases, long-term use has been associated with liver toxicity, including necrosis, steatosis, and leukocyte infiltration.[2] Renal toxicity, including calculus formation in the collecting tubules, has also been observed, particularly in sensitized mouse models.[9]
Q4: How can I accurately measure uric acid levels in mouse blood?
Accurate measurement of uric acid in mouse blood requires careful sample collection and handling to avoid falsely elevated levels.[10]
-
Blood Collection: Anesthesia with pentobarbital is recommended over ether, as over-anesthesia with ether can induce ischemia and falsely increase uric acid levels.[10]
-
Sample Processing: Plasma should be separated from blood cells immediately after collection.[10] Incubation of whole blood at room temperature can lead to a significant "in vitro elevation" of uric acid due to the release of hypoxanthine from blood cells and its subsequent conversion to uric acid by xanthine oxidase in the serum.[10] This in vitro elevation can be inhibited by the presence of this compound.[10]
-
Analytical Methods: High-performance liquid chromatography (HPLC) is a reliable method for determining uric acid and hypoxanthine levels.[10] Commercially available colorimetric kits are also widely used.[11]
Troubleshooting Guides
Problem: Inconsistent or unexpected uric acid levels in control and treated mice.
| Possible Cause | Troubleshooting Step |
| Improper Sample Handling | Ensure immediate separation of plasma from blood cells after collection to prevent in vitro uric acid elevation.[10] |
| Anesthesia Method | Use a consistent and appropriate anesthesia method, as some anesthetics can affect uric acid levels.[10] |
| Dietary Purine Content | Control the diet of the mice, as high-purine diets can increase baseline uric acid levels.[7] |
| This compound Solution Instability | Prepare fresh this compound solutions daily, especially for aqueous formulations.[4] |
| Incorrect Gavage Technique | Ensure proper oral gavage technique to deliver the full intended dose to the stomach. |
Problem: Signs of toxicity in mice treated with this compound (e.g., weight loss, lethargy, ruffled fur).
| Possible Cause | Troubleshooting Step |
| Dosage Too High | Perform a dose-response study to determine the minimum effective dose with the least toxicity.[3] |
| Renal Impairment | If the mouse model involves kidney disease, consider reducing the this compound dosage, as its active metabolite, oxypurinol, is cleared by the kidneys.[8][12][13] |
| Drug Interaction | Be aware of potential interactions if co-administering other drugs. For example, this compound can increase the toxicity of drugs like azathioprine and 6-mercaptopurine.[3][13] |
| Dehydration | Ensure adequate hydration, as it can help prevent the formation of xanthine calculi in the kidneys.[14] |
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters
| Parameter | This compound | Oxypurinol (Active Metabolite) | Species | Reference |
| Half-life | ~1-2 hours | ~15-23.3 hours | Human | [8][15] |
| Bioavailability (Oral) | ~79-90% | - | Human | [15][16] |
| Protein Binding | Negligible | Negligible | Human, Mouse | [12][13] |
| Primary Route of Elimination | Renal (as oxypurinol) | Renal | Human, Mouse | [12][13] |
Table 2: Example this compound Dosages Used in Murine Studies
| Dosage | Administration Route | Mouse Model | Observed Effect | Reference |
| 5 mg/kg/day | Oral | Oxonate-induced hyperuricemia in rats | Reduction in serum uric acid | [1] |
| 10, 20, 30 mg/kg/day | Oral Gavage | Normal DDY strain mice | Dose-dependent liver histopathological changes | [2] |
| 50 mg/kg/day | Oral | Oxonate-induced hyperuricemia | Inhibition of xanthine oxidase activity | [1] |
| 50 or 100 mg/kg | Intraperitoneal | Pregnant mice | Increased fetal death and malformations at 100 mg/kg | [16] |
| 10-400 mg/kg | Intraperitoneal | Normal mice | Dose-dependent anti-nociceptive effects | [17] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% solution of Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.
-
Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Gavage Procedure:
-
Use a 22-24 gauge feeding tube with a rounded tip, approximately 1.5 inches in length for adult mice.[18] The size should be appropriate for the mouse's weight and age.[18]
-
Properly restrain the mouse to ensure its safety and the handler's.[18]
-
Measure the appropriate length of the gavage tube from the mouse's snout to the last rib to ensure it reaches the stomach.[18]
-
Gently insert the gavage tube into the esophagus. Do not force the tube; if resistance is met, withdraw and reinsert.[18]
-
Administer the calculated volume of the this compound suspension. The typical volume range is 5-20 mL/kg.[18]
-
Protocol 2: Measurement of Uric Acid in Mouse Plasma using HPLC
-
Sample Collection:
-
Anesthetize the mouse using an appropriate method (e.g., pentobarbital).
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Immediately centrifuge the blood samples at a speed sufficient to separate plasma from blood cells (e.g., 2000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
The specific HPLC method, including the column, mobile phase, and detection wavelength, should be optimized and validated.
-
A common approach involves protein precipitation from the plasma sample followed by injection onto a C18 column.
-
Uric acid is typically detected by UV absorbance at approximately 280-290 nm.
-
Quantification is achieved by comparing the peak area of uric acid in the sample to a standard curve prepared with known concentrations of uric acid.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. False in vitro and in vivo elevations of uric acid levels in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Anti-nociceptive properties of the xanthine oxidase inhibitor this compound in mice: role of A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Troubleshooting Allopurinol's Effects on T-Cell Activation Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in T-cell activation assays when allopurinol is a variable. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate these challenges, interpret your data, and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in T-cell proliferation and cytokine production in our assay after introducing this compound. Is this an expected outcome?
A1: Yes, this is an expected outcome. This compound has been shown to have direct immunomodulatory effects on T-cells.[1][2] It can markedly decrease the frequency of IFN-γ and IL-2-producing T-cells following both polyclonal and antigen-specific stimulation.[1][2] This effect is not due to cytotoxicity at typical experimental concentrations.[1][3]
Q2: What is the underlying mechanism for this compound's suppression of T-cell activation?
A2: this compound is a xanthine oxidase inhibitor, and its primary mechanism in this context is believed to be the reduction of intracellular reactive oxygen species (iROS).[1] iROS are crucial signaling molecules in the early stages of T-cell activation. By reducing iROS, this compound can dampen the downstream signaling pathways necessary for T-cell activation, including those leading to cytokine production and the expression of activation markers.[1][3]
Q3: Our flow cytometry data shows reduced expression of the early activation marker CD69 on T-cells treated with this compound. Why is this happening?
A3: This is a consistent finding with the known effects of this compound. The drug has been demonstrated to attenuate the upregulation of CD69 on both CD4+ and CD8+ T-cells after stimulation (e.g., with anti-CD3/CD28 antibodies).[1][2] This suggests that this compound interferes with the very early events of T-cell activation.
Q4: Can the primary metabolite of this compound, oxypurinol, also affect T-cells?
A4: Yes. While this compound itself has direct effects, its active metabolite, oxypurinol, is also immunologically active.[4] In fact, some adverse reactions to this compound are believed to be a delayed-type hypersensitivity response mediated by T-cell reactivity to oxypurinol.[5][6] In some experimental settings, oxypurinol has been shown to be the primary driver of T-cell activation in hypersensitive individuals.[7][8][9][10][11]
Q5: We are seeing variability in the suppressive effect of this compound between donors. What could be the reason for this?
A5: Donor-to-donor variability is common in immunological assays. In the context of this compound, this could be influenced by genetic factors, such as the HLA-B*58:01 allele, which is associated with a higher risk of hypersensitivity reactions to this compound.[9][11] The baseline redox state of the donor's T-cells could also play a role.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No T-cell activation observed | This compound concentration too high: While generally not cytotoxic, very high concentrations could lead to excessive suppression. | Perform a dose-response curve to determine the optimal concentration of this compound for your assay. A typical effective in vitro concentration is around 100-300 μg/ml.[1] |
| Suboptimal T-cell stimulation: The suppressive effect of this compound may be more pronounced with weaker stimulation signals. | Ensure your stimulating agent (e.g., anti-CD3/CD28, antigen) is used at an optimal concentration. | |
| Reduced cytokine secretion (e.g., IFN-γ, IL-2) | Direct effect of this compound: This is an expected outcome. | Quantify the reduction and consider it as part of your experimental findings. You can use techniques like ELISPOT or ELISA for quantification.[1][12] |
| Altered kinetics of cytokine production: this compound may delay rather than completely block cytokine production. | Perform a time-course experiment to assess cytokine levels at different time points post-stimulation. | |
| Decreased expression of activation markers (e.g., CD69, CD25) | Direct effect of this compound: this compound is known to attenuate CD69 upregulation.[1] | Measure multiple activation markers at different time points. For later activation, consider markers like CD25 and HLA-DR.[12] |
| High cell death | Incorrect vehicle control: The solvent for this compound may be causing cytotoxicity. This compound is often dissolved in NaOH. | Ensure you have a vehicle-only control to account for any effects of the solvent.[1] |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Maintain sterile technique and regularly check cultures for contamination. |
Data Presentation
Table 1: Effect of this compound on T-Cell Activation Markers and Cytokine Production
| Parameter | Condition | Result | Reference |
| CD69 Expression on CD4+ T-cells | Anti-CD3/CD28 Stimulation | 38% lower with this compound | [1] |
| CD69 Expression on CD8+ T-cells | Anti-CD3/CD28 Stimulation | 30% lower with this compound | [1] |
| IFN-γ Producing T-cells | Antigen-specific Stimulation | Markedly decreased frequency | [1][2] |
| IL-2 Producing T-cells | Antigen-specific Stimulation | Markedly decreased frequency | [1][2] |
Experimental Protocols
Protocol 1: Assessment of T-Cell Activation Marker Expression by Flow Cytometry
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium. Plate the cells in a 96-well plate.
-
Treatment: Add this compound (or its vehicle control) at the desired concentration to the respective wells. A common concentration range to test is 25-300 μg/ml.[3]
-
Stimulation: Stimulate the T-cells with anti-CD3 (1 μg/ml) and anti-CD28 (1 μg/ml) antibodies for 5 hours.[1]
-
Staining: After incubation, wash the cells and stain with fluorescently labeled antibodies against CD4, CD8, and CD69.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population based on forward and side scatter, then on CD4+ and CD8+ T-cell populations. Analyze the expression of CD69 within these populations.
Protocol 2: Quantification of Cytokine-Producing T-Cells by ELISPOT
-
Plate Coating: Coat a 96-well PVDF plate with a capture antibody for the cytokine of interest (e.g., IFN-γ or IL-2).
-
Cell Plating: Add PBMCs to the wells.
-
Treatment and Stimulation: Add this compound and the specific antigen or mitogen to the wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions, typically 18-24 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.
-
Development: Add a substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
Analysis: Count the spots using an ELISPOT reader.
Visualizations
Caption: this compound's inhibitory effect on T-cell activation signaling.
Caption: Experimental workflow for assessing this compound's impact on T-cell activation.
References
- 1. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces antigen-specific and polyclonal activation of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Some adverse reactions to this compound may be mediated by lymphocyte reactivity to oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-mediated immunity in this compound-induced hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [acuresearchbank.acu.edu.au]
- 8. Oxypurinol-Specific T Cells Possess Preferential TCR Clonotypes and Express Granulysin in this compound-Induced Severe Cutaneous Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [acuresearchbank.acu.edu.au]
- 10. The this compound metabolite, oxypurinol, drives oligoclonal expansions of drug‐reactive T cells in resolved hypersensitivity cases and drug‐naïve healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound metabolite, oxypurinol, drives oligoclonal expansions of drug-reactive T cells in resolved hypersensitivity cases and drug-naïve healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Confounding Drug Interactions with Allopurinol in Experimental Designs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential confounding drug interactions with allopurinol in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes drug interactions?
This compound's primary mechanism of interaction is the inhibition of xanthine oxidase, an enzyme crucial for the metabolism of certain drugs. This compound and its active metabolite, oxypurinol, block this enzyme, leading to altered plasma concentrations and potential toxicity of co-administered drugs that are substrates of xanthine oxidase.[1][2][3][4]
Q2: Which drugs have clinically significant interactions with this compound that can confound my experimental results?
The most critical interactions to consider in your experimental design are with:
-
Azathioprine and 6-Mercaptopurine (6-MP): this compound severely inhibits their metabolism, leading to a substantial increase in their active metabolites and a high risk of myelosuppression.[4][5][6]
-
Theophylline: this compound can decrease the clearance of theophylline, increasing its plasma concentration and the risk of toxicity.[1][2][3][7]
-
Warfarin: this compound can enhance the anticoagulant effect of warfarin, though the clinical significance can vary among individuals.[8][9][10][11]
Interactions have also been reported with certain antibiotics (e.g., ampicillin, amoxicillin), ACE inhibitors, and thiazide diuretics, often increasing the risk of hypersensitivity reactions.[10][12][13]
Q3: How can I proactively mitigate these interactions in my experimental design?
Proactive mitigation strategies include:
-
Dose Adjustment: For drugs like azathioprine, a significant dose reduction (e.g., to 25-33% of the standard dose) is mandatory when co-administered with this compound.[5][6] For theophylline, a dose reduction of 25-50% may be necessary.[1]
-
Careful Monitoring: Implement rigorous monitoring of relevant biomarkers (e.g., complete blood counts for azathioprine, INR for warfarin) and drug plasma concentrations.
-
Alternative Drugs: When possible, consider using alternative drugs that do not interact with this compound.
-
Control Groups: Your experimental design should include appropriate control groups to isolate the effects of the drug interaction.
Troubleshooting Guides
Issue 1: Unexpected Toxicity (e.g., Myelosuppression) in Animals Treated with Azathioprine and this compound.
Possible Cause: This is a well-documented and severe drug-drug interaction. This compound inhibits xanthine oxidase, the enzyme responsible for metabolizing a significant portion of azathioprine's active metabolite, 6-mercaptopurine. This leads to a dramatic increase in the levels of active thioguanine nucleotides, causing severe bone marrow suppression.[4][5][6]
Troubleshooting Steps:
-
Immediate Action: Cease administration of both drugs if severe toxicity is observed.
-
Dose Verification: Confirm that the azathioprine dose was appropriately and significantly reduced (to approximately 25-33% of the standard dose) in the this compound co-treatment group.[5][6]
-
Blood Work Analysis: Conduct complete blood counts (CBCs) to assess the extent of leukopenia, thrombocytopenia, and anemia.
-
Protocol Review: Ensure your experimental protocol includes staggered administration or a washout period if the study design allows, to differentiate the effects of each drug.
Issue 2: Inconsistent or Unexplained Pharmacokinetic Data for Theophylline in the Presence of this compound.
Possible Cause: The interaction between this compound and theophylline can be variable and is dependent on the dose of this compound.[1][7] Higher doses of this compound (≥600 mg/day in humans) are more likely to cause a significant decrease in theophylline clearance.[7] Inconsistent results could also stem from analytical issues in measuring theophylline concentrations.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already part of your design, consider including multiple this compound dose groups to characterize the dose-dependent nature of the interaction.
-
Analytical Method Validation: Verify the specificity and accuracy of your HPLC or other analytical methods for quantifying theophylline in the presence of this compound and its metabolites.[14][15]
-
Metabolite Analysis: Consider measuring theophylline metabolites to better understand the extent of metabolic inhibition.
-
Control for Other Factors: Ensure that other factors known to influence theophylline metabolism (e.g., diet, other medications) are controlled for in your experimental groups.
Issue 3: Variable Anticoagulant Effects Observed in Subjects Co-administered Warfarin and this compound.
Possible Cause: The interaction between this compound and warfarin is subject to individual variability and may not be consistently observed in all subjects.[8] While this compound can inhibit the metabolism of warfarin, the clinical significance of this interaction is debated.[8][16]
Troubleshooting Steps:
-
Frequent INR Monitoring: Implement a frequent INR (International Normalized Ratio) monitoring schedule to track changes in anticoagulant effect upon initiation of co-administration.
-
Individual Subject Analysis: Analyze data on an individual subject basis rather than relying solely on group averages to identify subjects who may be more susceptible to this interaction.
-
Genotyping (if applicable): In preclinical or clinical studies, consider genotyping for relevant cytochrome P450 enzymes involved in warfarin metabolism to investigate potential genetic predispositions to this interaction.
-
Control for Confounding Factors: Ensure that dietary intake of vitamin K and use of other medications known to interact with warfarin are carefully controlled and documented.
Data Presentation
Table 1: Quantitative Impact of this compound on Azathioprine/6-Mercaptopurine Pharmacokinetics
| Parameter | Change with this compound Co-administration | Implication | Reference |
| Oral 6-MP Cmax | Nearly 500% increase | Increased peak plasma concentration, higher risk of acute toxicity. | [5] |
| Oral 6-MP AUC | Nearly 500% increase | Significantly increased overall drug exposure, leading to cumulative toxicity. | [5] |
| Azathioprine Dose | Recommended reduction to 25-33% of standard dose | Essential to prevent severe myelosuppression. | [5][6] |
Table 2: Quantitative Impact of this compound on Theophylline Pharmacokinetics
| Parameter | Change with this compound Co-administration | Implication | Reference |
| Theophylline Levels | 25-100% increase (dose-dependent) | Increased risk of theophylline toxicity (nausea, arrhythmias, seizures). | [1] |
| Theophylline Clearance | Decreased | Slower elimination of theophylline from the body. | [1][2] |
| Theophylline Half-life | Prolonged | The drug remains in the system for a longer duration. | [1] |
| Theophylline Dose | Recommended reduction of 25-50% | May be necessary to maintain therapeutic levels without toxicity. | [1] |
Table 3: Quantitative Impact of this compound on Warfarin Pharmacokinetics
| Parameter | Change with this compound Co-administration | Implication | Reference |
| Anticoagulant Effect | Potentiation (variable) | Increased risk of bleeding. | [9][10][11] |
| INR | Increased (variable) | Requires more frequent monitoring. | [11] |
| Warfarin Concentration | May be increased | Due to inhibition of metabolism. | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Azathioprine Metabolism
Objective: To determine the inhibitory effect of this compound on the xanthine oxidase-mediated metabolism of 6-mercaptopurine in a cell-free system.
Methodology:
-
Enzyme Preparation: Use a commercially available purified xanthine oxidase enzyme solution.
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Substrate and Inhibitor:
-
Prepare stock solutions of 6-mercaptopurine (substrate) and this compound (inhibitor) in a suitable solvent.
-
Set up multiple reaction tubes with a fixed concentration of xanthine oxidase and 6-mercaptopurine.
-
Add varying concentrations of this compound to the experimental tubes. Include a control group with no this compound.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Analysis:
-
Data Interpretation: Calculate the rate of metabolite formation in the presence and absence of this compound to determine the extent of inhibition.
Protocol 2: In Vivo Study of this compound and Theophylline Interaction in a Rodent Model
Objective: To evaluate the effect of this compound co-administration on the pharmacokinetics of theophylline in rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals for at least one week with standard housing conditions.
-
Grouping: Divide the animals into at least two groups:
-
Group A (Control): Receives theophylline only.
-
Group B (Experimental): Receives this compound and theophylline.
-
-
Drug Administration:
-
Administer this compound (e.g., via oral gavage) to Group B for a pre-determined period (e.g., 7 days) to achieve steady-state concentrations.
-
On the day of the pharmacokinetic study, administer a single dose of theophylline to all animals in both groups.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-theophylline administration).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of theophylline using a validated HPLC-UV method.[15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) for theophylline in both groups using appropriate software.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
References
- 1. This compound and Theophylline Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 2. Theophylline and this compound Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 3. This compound and Theophylline Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 4. The Mechanism and Drug Interaction - this compound and Azathioprine and Risk of Bone Marrow Suppression [ebmconsult.com]
- 5. drugs.com [drugs.com]
- 6. This compound and Azathioprine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 7. drugs.com [drugs.com]
- 8. Influence of this compound on drug metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound interactions to avoid | SingleCare [singlecare.com]
- 10. 5 this compound Interactions to Watch Out for - GoodRx [goodrx.com]
- 11. This compound and warfarin Interactions - Drugs.com [drugs.com]
- 12. Taking this compound with other medicines and herbal supplements - NHS [nhs.uk]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of potential interactions between warfarin and prescriptions in Estonian outpatients aged 50 years or more - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. media.neliti.com [media.neliti.com]
- 19. ijpsonline.com [ijpsonline.com]
Technical Support Center: Dietary Influences on Allopurinol's Metabolic Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying the metabolic effects of allopurinol in animal models, with a focus on accounting for dietary influences.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment showing variable efficacy in reducing serum uric acid levels in my rodent model?
A1: Variability in this compound efficacy can often be attributed to dietary factors. The composition of the animal's diet, particularly the protein and fructose content, can significantly influence purine metabolism and uric acid production. High-protein diets, especially from animal sources, are rich in purines, which are metabolized into uric acid.[1] Similarly, high-fructose diets can increase uric acid production.[2][3] Inconsistent control over the dietary purine load across experimental groups can lead to variable uric acid levels, thus affecting the perceived efficacy of this compound. Ensure a standardized, controlled diet is used for all animals in the study.
Q2: Can the type of dietary protein affect the outcome of my this compound experiment?
A2: Yes, the source of dietary protein is a critical variable. Animal-based proteins, such as those from liver and spleen, have a higher purine content compared to plant-based proteins.[4] Studies in dogs have shown that a meat-based diet can lead to different metabolic states compared to a casein-based diet, although in that specific study, it did not alter the pharmacokinetics of this compound.[5] However, for studies focused on hyperuricemia, the purine contribution from the protein source is a key consideration.
Q3: I am observing unexpected side effects or mortality in my this compound-treated animals. Could diet be a contributing factor?
A3: While this compound is generally well-tolerated, high doses in the context of certain diets could potentially lead to adverse effects. For instance, in dogs on a high-protein diet, this compound administration did not alter its metabolism, but the potential for xanthine-containing calculi formation was noted as a clinical concern.[5] Although a direct link between diet and this compound-induced mortality in animal models is not frequently reported, it is crucial to monitor renal function, as the accumulation of xanthine crystals can lead to kidney damage. Unexpected mortality could also be multifactorial, and a thorough review of the experimental protocol, including diet composition and animal health status, is warranted. While some studies suggest a survival benefit of allopurinor in hyperuricemic patients, these are clinical observations and may not directly translate to all animal models and experimental conditions.[6][7]
Q4: How long should I acclimatize my animals to a specific diet before starting the this compound treatment?
A4: The acclimatization period is crucial for achieving a stable metabolic baseline. For high-purine or high-fructose diets designed to induce hyperuricemia, a period of at least two to four weeks is often required to see a significant and stable increase in serum uric acid levels before introducing this compound.[1][8] For studies investigating the pharmacokinetic effects of diet on this compound, a similar acclimatization period is recommended to ensure that the metabolic pathways influenced by the diet have stabilized.
Troubleshooting Guides
Issue 1: Failure to Induce a Consistent Hyperuricemic Phenotype
| Symptom | Possible Cause | Troubleshooting Steps |
| Serum uric acid levels are not significantly elevated or are highly variable after dietary intervention. | Inadequate Purine Content in Diet: The diet may not contain sufficient purines to induce hyperuricemia. | 1. Verify Diet Composition: Analyze the purine content of your custom diet or obtain detailed specifications from the vendor. A combination of cow's liver, spleen, and other purine-rich foods has been shown to be effective.[4] 2. Increase Purine Load: Consider supplementing the diet with purine precursors like hypoxanthine in combination with a uricase inhibitor like potassium oxonate.[9] 3. Standardize Food Intake: Monitor and record the daily food consumption of each animal to ensure consistent purine intake. |
| Animal Strain/Species Differences: Different strains or species of animals metabolize purines differently. | 1. Literature Review: Consult literature for the most appropriate animal model for hyperuricemia research. Chickens, for example, are a suitable model due to their purine metabolism pathway being similar to humans.[1] 2. Pilot Study: Conduct a pilot study with different strains to identify the one that develops the most robust and consistent hyperuricemic response to your chosen diet. |
Issue 2: Inconsistent this compound Pharmacokinetics or Pharmacodynamics
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations of this compound and its active metabolite, oxypurinol. | Dietary Interference with Drug Absorption or Metabolism: Components of the diet may be affecting the absorption or metabolism of this compound. | 1. Standardize Feeding Times: Administer this compound at the same time each day relative to the feeding cycle to minimize variability in gastrointestinal conditions. 2. Analyze Diet Components: Be aware of compounds in the diet that could potentially inhibit or induce drug-metabolizing enzymes. 3. Review Pharmacokinetic Parameters: While a study in dogs showed no influence of high vs. low protein diets on this compound pharmacokinetics[5], this may not hold true for all species or diet compositions. Consider a pilot pharmacokinetic study with your specific model and diet. |
| This compound treatment does not effectively lower uric acid levels despite successful induction of hyperuricemia. | Overwhelming Purine Load: The dietary purine intake may be too high for the administered dose of this compound to be effective. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal this compound dosage for your specific dietary model. Doses in rat studies have ranged from 5 mg/kg to 30 mg/kg.[3] 2. Adjust Dietary Purine Content: If increasing the this compound dose is not feasible or desirable, consider moderately reducing the purine content of the diet to a level where the drug's effect is more pronounced. |
Data Presentation
Table 1: Effect of High-Fructose Diet and this compound on Metabolic Parameters in Rats
| Parameter | Control Group | High-Fructose Diet (HFD) Group | HFD + this compound Group |
| Body Weight (g) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Systolic Blood Pressure (mmHg) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Diastolic Blood Pressure (mmHg) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Fasting Blood Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Serum Insulin (µU/mL) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Insulin Resistance (HOMA-IR) | Normal | Significantly Increased | Normalized |
| Serum Uric Acid (mg/dL) | Normal | Significantly Increased | Normalized |
| Serum Triglycerides (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Serum Total Cholesterol (mg/dL) | Normal | Significantly Increased | Normalized |
| HDL-c (mg/dL) | Normal | Significantly Decreased | Normalized |
| LDL-c (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Normalized |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Significantly Increased | Normalized |
This table summarizes qualitative data trends from a study by Hedeab et al. (2020) on rats fed a high-fructose diet for 8 weeks. "Normal" refers to the baseline of the control group. "Significantly Increased/Decreased" indicates a statistically significant change compared to the control group, and for the this compound group, the comparison is to the HFD group. This compound was administered at 5 mg/kg.[8]
Table 2: Induction of Hyperuricemia in Rats with a High-Purine Diet
| Treatment Group | Serum Uric Acid (mg/dL) - Day 7 | Serum Uric Acid (mg/dL) - Day 14 |
| Group I (Cow's liver) | Not significantly increased | Not significantly increased |
| Group II (Cow's liver + spleen) | 3.39 | 4.09 |
| Group III (Cow's liver + spleen + boiled gnetum gnemon beans) | 3.33 | 4.69 |
| Group IV (Cow's liver + spleen + emping + fried peanuts) | 6.54 | 13.79 |
Data adapted from Rahmawati et al. (2018), demonstrating that a combination of high-purine foods is more effective at inducing hyperuricemia in rats.[4][10]
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats using a High-Purine Diet
Objective: To establish a hyperuricemic rat model through dietary intervention.
Materials:
-
Male Wistar rats (8 weeks old)
-
Standard rat chow
-
High-purine diet components:
-
Cow's liver
-
Cow's spleen
-
Emping (Gnetum gnemon crackers)
-
Fried peanuts
-
-
Blender
-
Gavage needles
-
Blood collection supplies
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week, providing ad libitum access to standard chow and water.
-
Diet Preparation:
-
Prepare a high-purine paste by blending cow's liver, cow's spleen, emping, and fried peanuts.
-
The consistency should be suitable for oral gavage.
-
-
Dietary Induction:
-
Divide rats into a control group (receiving standard chow) and a high-purine diet group.
-
Administer the high-purine paste via oral gavage twice daily for 14 days.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at baseline (Day 0), Day 7, and Day 14.
-
Centrifuge blood to separate serum.
-
-
Uric Acid Measurement:
-
Measure serum uric acid concentrations using a commercial uric acid assay kit.
-
-
Confirmation of Hyperuricemia: A significant increase in serum uric acid levels in the high-purine diet group compared to the control group indicates successful induction. A level of 6.54 mg/dL at day 7 and 13.79 mg/dL at day 14 has been reported as successful.[4]
Protocol 2: Xanthine Oxidase Activity Assay in Rodent Liver Tissue
Objective: To measure the activity of xanthine oxidase (XO) in liver tissue homogenates.
Materials:
-
Rodent liver tissue
-
Xanthine Oxidase Assay Kit (e.g., Sigma-Aldrich MAK078 or equivalent)[11]
-
Assay Buffer (provided in the kit)
-
Homogenizer
-
Microcentrifuge
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Rapidly excise and wash the liver tissue in cold PBS.
-
Homogenize the tissue in 4 volumes of cold Xanthine Oxidase Assay Buffer.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a standard curve according to the kit manufacturer's instructions, typically using a hydrogen peroxide standard.
-
-
Assay Reaction:
-
Add 1-50 µL of the liver tissue supernatant to the wells of the 96-well plate.
-
Adjust the final volume in each well to 50 µL with Assay Buffer.
-
Prepare a reaction mix containing the assay buffer, substrate mix, and enzyme mix as per the kit protocol.
-
Add the reaction mix to each well, including standards and samples.
-
-
Measurement:
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 20-60 minutes).
-
Measure the absorbance at 570 nm (colorimetric) or fluorescence at λex = 535/λem = 587 nm (fluorometric) using a microplate reader.
-
-
Calculation:
-
Calculate the XO activity based on the standard curve, following the instructions provided in the assay kit manual. One unit of XO is defined as the amount of enzyme that catalyzes the oxidation of xanthine, yielding 1.0 µmole of uric acid and hydrogen peroxide per minute at 25°C.[11]
-
Mandatory Visualization
Caption: Purine metabolism pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a diet-intervention animal study with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Prevents the Lipogenic Response Induced by an Acute Oral Fructose Challenge in Short-Term Fructose Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates high fructose diet induced hepatic steatosis in diabetic rats through modulation of lipid metabolism, inflammation, and ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 5. Influence of two diets on pharmacokinetic parameters of this compound and oxypurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and mortality in hyperuricaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and mortality in hyperuricaemic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates High Fructose Diet-Induced Metabolic Syndrome via up-regulation of Adiponectin Receptors and Heme oxygenase-1 Expressions in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Refinement of analytical methods for detecting allopurinol metabolites
Welcome to the technical support center for the analytical determination of allopurinol and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound and its primary active metabolite, oxypurinol.
Sample Preparation
-
Q1: I am experiencing low recovery of this compound and oxypurinol from plasma samples using protein precipitation. What can I do to improve this?
A1: Low recovery can be due to several factors. Consider the following troubleshooting steps:
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Choice of Precipitating Agent: The selection of the protein precipitating agent is critical. While methanol and acetonitrile are commonly used, a mixture of acetone and acetonitrile (50:50, v/v) has been shown to improve the recovery of this compound to over 93%.[1][2]
-
Precipitation Conditions: Ensure complete protein precipitation by vortexing the sample thoroughly after adding the precipitant and allowing sufficient incubation time, typically at a low temperature (e.g., -20°C), before centrifugation.
-
pH Adjustment: The pH of the sample can influence the solubility and stability of the analytes. While not always necessary for protein precipitation, slight acidification of the sample prior to extraction can sometimes improve the recovery of polar compounds.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet. Incomplete transfer will result in analyte loss.
-
-
Q2: My sample extracts are showing significant matrix effects in LC-MS/MS analysis. How can I minimize this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to mitigate them:
-
Optimize Sample Cleanup: Simple protein precipitation may not be sufficient. Consider more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. For LLE, ethyl acetate has been used for the extraction of this compound and its metabolites from plasma and urine.[3]
-
Chromatographic Separation: Ensure baseline separation of your analytes from endogenous matrix components. Modifying the mobile phase composition, gradient profile, or using a different stationary phase can improve separation. A Hypersil Gold column has been used to achieve good separation with minimal matrix interference.[4]
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., this compound-d2) if available.[4] Co-eluting internal standards can help compensate for matrix effects. If a stable isotope-labeled standard is not available, a structural analog like acyclovir can be used.[1][5]
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, but ensure that the analyte concentrations remain above the lower limit of quantification (LLOQ).
-
Chromatography
-
Q3: I am having trouble achieving good peak shape and resolution for this compound and oxypurinol in my HPLC-UV analysis. What should I check?
A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can compromise the accuracy of your analysis. Consider these factors:
-
Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds like this compound and oxypurinol. For reversed-phase chromatography, a mobile phase pH around 4.5 is often used to ensure the analytes are in a suitable ionization state for good retention and peak shape.[6][7] For urine samples, a lower pH of 5 has been found to be optimal.[8]
-
Column Selection: A C18 column is commonly used for the separation of this compound and its metabolites.[9][10][11] However, if you are experiencing issues, trying a different stationary phase, such as a C8 or a phenyl column, might provide better selectivity.
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer affects the retention and resolution of the analytes.[9][12] Systematically varying this ratio can help optimize the separation.
-
Flow Rate: Adjusting the flow rate can impact peak shape and resolution. A lower flow rate generally leads to sharper peaks and better resolution, but at the cost of longer run times.[5][10]
-
-
Q4: My retention times are shifting between injections. What is the likely cause?
A4: Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as variations in pH or composition, can cause retention time shifts. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Pump Performance: Fluctuations in the HPLC pump's flow rate can lead to inconsistent retention times. Check for leaks, and ensure the pump is properly primed and maintained.
-
Column Temperature: Maintaining a constant column temperature using a column oven is important, as temperature fluctuations can affect retention times.[10]
-
Detection
-
Q5: I am not getting sufficient sensitivity for detecting low concentrations of this compound and oxypurinol using HPLC-UV. What are my options?
A5: If HPLC-UV does not provide the required sensitivity, consider the following:
-
Optimize UV Wavelength: Ensure you are using the optimal wavelength for detection. For this compound and oxypurinol, a wavelength of 254 nm is commonly used.[5][6][9]
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential peak broadening.
-
Sample Concentration: If possible, concentrate your sample extract before injection.
-
Switch to a More Sensitive Detector: For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection.[3][4][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical matrices used for the analysis of this compound and its metabolites?
A1: The most common biological matrices for this compound and oxypurinol analysis are human plasma, serum, and urine.[3][4][6][8] The choice of matrix depends on the specific objectives of the study, such as pharmacokinetic assessments or therapeutic drug monitoring.
-
Q2: What is the primary metabolite of this compound, and why is it important to measure?
A2: The primary and active metabolite of this compound is oxypurinol.[4][6] this compound is rapidly converted to oxypurinol, which has a much longer half-life.[14] Therefore, monitoring oxypurinol levels is crucial for assessing therapeutic efficacy and patient adherence to treatment.[6]
-
Q3: What are the common analytical techniques used for the quantification of this compound and oxypurinol?
A3: The most frequently employed analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][13] HPLC-UV is a robust and cost-effective method suitable for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, making it ideal for detecting low concentrations and for research applications.[4][13]
-
Q4: What are the key validation parameters to consider when developing an analytical method for this compound and its metabolites?
A4: According to ICH guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[9][15]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[12][15][16]
-
Accuracy: The closeness of the measured value to the true value.[9][15][16]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[9][15][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11][13][15]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10]
-
Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions.[1][2]
-
-
Q5: Are there any stability concerns for this compound and oxypurinol during sample handling and storage?
A5: Yes, stability is an important consideration. Studies have shown that this compound in plasma is stable at the benchtop for 24 hours, in an autosampler for 48 hours, and for at least 140 days when stored in a freezer.[1][2] It is also stable through multiple freeze-thaw cycles.[1][2] However, it is always recommended to perform stability studies under your specific experimental conditions to ensure the integrity of the samples.
Quantitative Data Summary
The following tables summarize typical validation parameters for different analytical methods used for the quantification of this compound and oxypurinol.
Table 1: HPLC-UV Method Parameters
| Parameter | This compound | Oxypurinol | Reference |
| Linearity Range | 0.5 - 10 µg/mL | 1 - 40 µg/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1 µg/mL | [6] |
| Accuracy | Within 5% | Within 5% | [6] |
| Intra-day Precision (CV%) | < 15% | < 15% | [6] |
| Inter-day Precision (CV%) | < 15% | < 15% | [6] |
| Recovery | ~90% | ~90% | [5] |
Table 2: LC-MS/MS Method Parameters
| Parameter | This compound | Oxypurinol | Reference |
| Linearity Range (Plasma) | 60 - 6000 ng/mL | 80 - 8000 ng/mL | [4] |
| Linearity Range (Urine) | 0.5 - 30 µg/mL | 1 - 50 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) (Plasma) | 0.05 µg/mL | 0.05 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) (Urine) | 0.5 µg/mL | 1 µg/mL | [3] |
| Accuracy (Plasma) | ≤ 11.1% (RE) | ≤ 7.0% (RE) | [3] |
| Precision (Plasma, CV%) | ≤ 11.1% | ≤ 7.0% | [3] |
| Recovery | 85.36% - 91.20% | 85.36% - 91.20% | [4] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation for LC-MS/MS Analysis
This protocol is based on a method for the analysis of this compound and oxypurinol in human plasma.[4]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (e.g., this compound-d2).
-
Add 400 µL of the protein precipitating agent (e.g., 1.0% formic acid in acetonitrile).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a suitable aliquot into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for this compound and Oxypurinol in Human Serum
This protocol is adapted from a validated HPLC-UV method.[6]
-
Mobile Phase Preparation: Prepare a 0.02 M sodium acetate solution and adjust the pH to 4.5.
-
Standard Solution Preparation: Prepare stock solutions of this compound and oxypurinol in a suitable solvent (e.g., mobile phase) and perform serial dilutions to create calibration standards.
-
Sample Preparation:
-
To 500 µL of serum, add the internal standard (e.g., acyclovir).
-
Add a precipitating agent (e.g., trichloroacetic acid) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a washing step with dichloromethane to remove potential interferences.
-
Inject the aqueous layer into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18).
-
Mobile Phase: 0.02 M sodium acetate, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Caption: Metabolic pathway of this compound to its active metabolite, oxypurinol.
Caption: General experimental workflow for the analysis of this compound metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.net [ijpbs.net]
- 10. media.neliti.com [media.neliti.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arch.ies.gov.pl [arch.ies.gov.pl]
- 15. ijpsonline.com [ijpsonline.com]
- 16. UV method development and validation of this compound in dosage forms. [wisdomlib.org]
Strategies to enhance the dissolution rate of allopurinol powder for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the dissolution rate of allopurinol powder for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound powder?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1] The primary challenge is its poor aqueous solubility, which is approximately 0.48 mg/mL in water at 25°C and 80.0 mg/dL in water at 37°C.[2][3] This poor solubility can lead to low bioavailability and variability in experimental results.[4][5] The crystalline structure and high melting point of this compound also contribute to its slow dissolution rate.[6]
Q2: What are the most effective strategies to enhance the dissolution rate of this compound?
A2: The most widely reported and effective strategy is the preparation of solid dispersions.[4][5][7] This technique involves dispersing this compound in an inert, hydrophilic carrier to increase its wettability and dissolution.[5] Other successful methods include micronization to reduce particle size and the formation of salts or cocrystals.[1][6][8]
Q3: Which carriers are recommended for creating this compound solid dispersions?
A3: Several hydrophilic carriers have been shown to significantly improve the dissolution of this compound. These include:
-
Polymers: Polyvinylpyrrolidone (PVP K30, PVP K90) and Polyethylene Glycols (PEG 4000, PEG 6000) are highly effective.[9][10][11]
-
Sugars: Mannitol and lactose have been used successfully.[12]
-
Other small molecules: Urea has also been shown to enhance dissolution.[9][10]
Q4: How does pH affect the solubility of this compound?
A4: this compound's solubility is pH-dependent. It is a weak acid with a pKa of approximately 9.7.[13] Its solubility is greater in alkaline solutions.[3][14] For instance, it is soluble in solutions of sodium hydroxide.[15] In research settings, preparing stock solutions in a small amount of 0.1 N NaOH before dilution in a buffer is a common practice.[15]
Q5: Can organic solvents be used to prepare this compound stock solutions?
A5: Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 3 mg/mL.[16] For aqueous-based experiments, a recommended method is to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[16] However, it is important to consider the final concentration of the organic solvent in the experimental system to avoid any unwanted effects on the cells or assay.
Troubleshooting Guide
Issue: this compound powder is not dissolving completely in my aqueous buffer.
-
Possible Cause 1: Low intrinsic solubility.
-
Possible Cause 2: Agglomeration of particles.
Issue: The dissolution rate of my this compound formulation is too slow for my experiment.
-
Possible Cause 1: Large particle size.
-
Solution: The dissolution rate is inversely proportional to the particle size. Micronization of the this compound powder can significantly increase the surface area and, consequently, the dissolution rate.[8]
-
-
Possible Cause 2: Crystalline nature of the drug.
Issue: I am observing precipitation of this compound after diluting my stock solution.
-
Possible Cause: Supersaturation and instability.
-
Solution: This can occur when a concentrated stock solution in an organic solvent or alkaline solution is diluted into an aqueous buffer where the drug has lower solubility. To mitigate this, ensure rapid and thorough mixing upon dilution. Preparing the final solution immediately before use is also recommended.[16] The use of hydrophilic carriers in a solid dispersion formulation can also help to maintain a supersaturated state.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the enhanced dissolution of this compound using various techniques and carriers as reported in the literature.
Table 1: Dissolution Enhancement of this compound using Solid Dispersions with Sugar Carriers
| Formulation (this compound:Carrier) | Carrier | Preparation Method | Dissolution (%) after 60 min | Reference |
| 1:1 | Lactose | Kneading | 89.43 | [12] |
| 1:3 | Lactose | Kneading | 92.67 | [12] |
| 1:5 | Lactose | Kneading | 95.21 | [12] |
| 1:1 | Mannitol | Kneading | 91.54 | [12] |
| 1:3 | Mannitol | Kneading | 98.43 | [12] |
| 1:5 | Mannitol | Kneading | 96.87 | [12] |
Table 2: Dissolution Enhancement of this compound using Solid Dispersions with Various Carriers
| Formulation (this compound:Carrier) | Carrier | Preparation Method | Dissolution (%) after 45 min | Reference |
| Pure this compound | - | - | 80 | [9][10] |
| F1 (1:1) | PVP K30 | Melting | 89 | [9][10] |
| F3 (1:1) | PEG 4000 | Melting | 93 | [9][10] |
| F5 (1:1) | Urea | Melting | 100 | [9][10] |
| F6 (1:2) | Urea | Melting | 92.4 | [9][10] |
| F7 (1:1) | Mannitol | Melting | 90.6 | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Kneading Method
This protocol is based on the methodology described for preparing solid dispersions with sugar carriers.[12]
-
Weighing: Accurately weigh this compound and the chosen carrier (e.g., mannitol) in the desired ratio (e.g., 1:3).
-
Mixing: Triturate the this compound and carrier in a clean, dry mortar to obtain a homogenous mixture.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a paste-like consistency. Knead the paste thoroughly for a specified period (e.g., 30 minutes).
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until all the solvent has evaporated.
-
Sieving and Storage: Pass the dried mass through a sieve to obtain a uniform particle size. Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is a general procedure based on descriptions of the solvent evaporation technique.[4][11]
-
Dissolution of this compound: Dissolve a precisely weighed amount of this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolution of Carrier: In a separate container, dissolve the chosen hydrophilic carrier (e.g., PVP K30) in a suitable solvent (e.g., water or ethanol).
-
Mixing: Add the this compound solution to the carrier solution with constant stirring.
-
Solvent Evaporation: Evaporate the solvent(s) under reduced pressure at a controlled temperature (e.g., room temperature) using a rotary evaporator.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Storage: Store the prepared solid dispersion in a desiccator.
Protocol 3: In Vitro Dissolution Testing
This is a generalized protocol for assessing the dissolution rate of this compound formulations.
-
Apparatus Setup: Use a USP Dissolution Apparatus (e.g., Type II - Paddle Method).[6]
-
Dissolution Medium: Prepare a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or a phosphate buffer of a specific pH) and maintain it at 37 ± 0.5 °C.[11]
-
Sample Introduction: Accurately weigh an amount of this compound powder or solid dispersion equivalent to a specific dose and add it to the dissolution vessel.
-
Agitation: Start the paddle rotation at a specified speed (e.g., 75 rpm).[11]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.[11]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Visible spectrophotometry at a λmax of approximately 250 nm.[11][18]
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Workflow for enhancing this compound dissolution.
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Physicochemical characterization and solubility enhancement studies of this compound solid dispersions – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing this compound solubility via sugar solid dispersion. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of the dissolution profile of this compound by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Solubility enhancement of this compound by solid dispersion using sugar carriers | International Journal of Current Research [journalcra.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. This compound [drugfuture.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. scielo.br [scielo.br]
- 18. ijprajournal.com [ijprajournal.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HLA-B*5801 allele in allopurinol-related research on specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the HLA-B*5801 allele in this compound research?
The HLA-B5801 allele is a strong genetic marker for this compound-induced severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2][3][4][5][6] Individuals carrying this allele have a significantly increased risk of developing these life-threatening conditions when treated with this compound.[1][2][3][4][5] Research using cell lines expressing HLA-B5801 is crucial for understanding the underlying mechanisms of this hypersensitivity reaction and for developing safer therapeutic strategies.
Q2: Which metabolite of this compound is primarily responsible for the hypersensitivity reaction?
Oxypurinol, the active metabolite of this compound, is the primary driver of the T-cell mediated immune response in individuals with the HLA-B*5801 allele.[7][8][9] In vitro studies have shown that oxypurinol, rather than this compound itself, is more potent in inducing the activation of drug-specific T-cells.[7][8][9]
Q3: What are the key cellular and molecular players in this compound-induced SCARs in HLA-B*5801 positive individuals?
The pathogenesis involves the presentation of oxypurinol by the HLA-B*5801 molecule on antigen-presenting cells (APCs) to CD8+ cytotoxic T-lymphocytes (CTLs).[10][11] This interaction leads to the activation and expansion of these CTLs, which then induce widespread keratinocyte apoptosis through the release of cytotoxic mediators.[10][12][13][14] Key cytotoxic molecules implicated in this process include granulysin, perforin, granzyme B, and the Fas ligand (FasL).[7][10][12][13][14]
Q4: What types of cell lines are suitable for this research?
Commonly used cell lines include:
-
Keratinocyte cell lines (e.g., HaCaT): These are relevant for studying the final effector phase of keratinocyte apoptosis.[15]
-
Antigen-presenting cell lines:
-
T-lymphocyte cell lines: Primary T-cells isolated from peripheral blood mononuclear cells (PBMCs) of HLA-B*5801 positive donors can be used to generate this compound/oxypurinol-specific T-cell lines.[7][9]
Experimental Protocols & Troubleshooting Guides
Generation of Stable HLA-B*5801 Expressing Cell Lines
This protocol describes the generation of a stable cell line expressing the HLA-B*5801 allele using lentiviral transduction, a method known for its high efficiency and stable integration.[17][18]
Experimental Workflow:
Caption: Workflow for generating stable HLA-B*5801 expressing cell lines.
Detailed Methodology:
-
Vector Construction:
-
Obtain a lentiviral expression vector containing a selectable marker (e.g., puromycin or G418 resistance).
-
Clone the full-length cDNA of HLA-B*5801 into the vector.
-
-
Lentivirus Production:
-
Co-transfect the HLA-B*5801 expression vector and packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the target cell line (e.g., HaCaT, C1R) with the viral supernatant in the presence of polybrene (8 µg/mL).[17]
-
-
Selection of Stable Cells:
-
Validation:
-
Confirm the stable expression of HLA-B*5801 on the cell surface via flow cytometry using an anti-HLA-B antibody.
-
Verify the integration of the HLA-B*5801 gene into the host cell genome using PCR or qPCR.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low Transfection/Transduction Efficiency | Suboptimal health of packaging or target cells. | Ensure cells are in the logarithmic growth phase and have a viability of >95%. |
| Incorrect vector-to-packaging plasmid ratio. | Optimize the ratio of expression vector to packaging plasmids. | |
| Inefficient transfection reagent. | Use a high-efficiency transfection reagent suitable for the cell line. For HaCaT cells, some reagents may yield higher efficiency than others.[15][22] | |
| No Stable Colonies After Selection | Antibiotic concentration is too high. | Perform a kill curve to determine the optimal antibiotic concentration for selection.[19][20][21] |
| Low integration frequency. | Increase the multiplicity of infection (MOI) during transduction. | |
| Loss of HLA-B*5801 Expression Over Time | Silencing of the integrated gene. | Maintain a low concentration of the selection antibiotic in the culture medium. |
| Clonal variability. | Perform single-cell cloning to isolate a high-expressing, stable clone. |
In Vitro Cytotoxicity Assay
This protocol details an LDH (Lactate Dehydrogenase) assay to measure cytotoxicity in HLA-B*5801 expressing cells upon treatment with oxypurinol.
Experimental Workflow:
Caption: Workflow for an in vitro cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed HLA-B*5801 expressing cells and control (non-expressing) cells into a 96-well plate at an optimal density.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of oxypurinol. A suggested target concentration for in vitro studies is in the range of 100-150 µmol/L, which corresponds to therapeutic plasma concentrations.[23]
-
Treat the cells with a serial dilution of oxypurinol. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating before measuring absorbance.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Quantitative Data Summary:
| Cell Line | Treatment | Concentration (µmol/L) | Incubation Time (h) | Expected % Cytotoxicity |
| HLA-B5801+ | Oxypurinol | 100-150 | 48 | Significantly increased |
| Control (HLA-B5801-) | Oxypurinol | 100-150 | 48 | Minimal to no increase |
| HLA-B5801+ | Vehicle | - | 48 | Baseline |
| Control (HLA-B5801-) | Vehicle | - | 48 | Baseline |
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High Background LDH Release | Poor cell health or over-confluency. | Use healthy, sub-confluent cells. Optimize seeding density. |
| Rough handling of cells. | Handle cells gently during seeding and media changes. | |
| Low Cytotoxicity in HLA-B5801+ Cells | Insufficient drug concentration or incubation time. | Increase the concentration of oxypurinol and/or extend the incubation period. |
| Low expression of HLA-B5801. | Verify HLA-B*5801 expression levels by flow cytometry. | |
| Absence of T-cells in the co-culture. | For a more complete model, co-culture with oxypurinol-specific T-cells. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile media. |
Signaling Pathways
Granulysin-Mediated Keratinocyte Apoptosis
Granulysin, released by activated CTLs and NK cells, is a key mediator of keratinocyte death in this compound-induced SCARs.[7][8][14][24] It can induce apoptosis through a pathway distinct from the granzyme and death receptor pathways.[25]
Caption: Granulysin-mediated apoptosis pathway in keratinocytes.
Fas-FasL Signaling Pathway in Keratinocyte Apoptosis
The Fas-Fas ligand (FasL) interaction is another critical pathway leading to keratinocyte apoptosis in SJS/TEN.[10][13][26][27]
Caption: Fas-FasL mediated apoptosis pathway in keratinocytes.
References
- 1. Defining the Immunogenomics of this compound-Induced SJS/TEN | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Therapy and HLA-B*58:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of HLA-B*58:01 allele and this compound-induced cutaneous adverse drug reactions: evidence from 21 pharmacogenetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. HLA-B*58:01 Genotyping, this compound Hypersensitivity | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxypurinol-Specific T Cells Possess Preferential TCR Clonotypes and Express Granulysin in this compound-Induced Severe Cutaneous Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Use of HLA-B*58:01 genotyping to prevent this compound induced severe cutaneous adverse reactions in Taiwan: national prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Toxic Epidermal Necrolysis and Stevens-Johnson Syndrome Are Induced by Soluble Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biontex.com [biontex.com]
- 16. Lymphoblastoid and Jurkat cell lines are useful surrogate in developing a CRISPR-Cas9 method to correct leukocyte adhesion deficiency genomic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. knowledge.lonza.com [knowledge.lonza.com]
- 22. biontex.com [biontex.com]
- 23. Relationships Between this compound Dose, Oxypurinol Concentration and Urate‐Lowering Response—In Search of a Minimum Effective Oxypurinol Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. A distinct pathway of cell-mediated apoptosis initiated by granulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Fas Signaling Pathway Is a Common Genetic Risk Factor for Severe Cutaneous Drug Adverse Reactions Across Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of the Pharmacokinetic Profiles of Allopurinol and Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacokinetic profiles of allopurinol and its primary active metabolite, oxypurinol. The information presented is intended to support research, discovery, and clinical development activities by offering a clear, comparative summary of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data.
Executive Summary
This compound is a widely prescribed medication for the management of hyperuricemia and gout.[1][2] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase.[1][3] While this compound is rapidly absorbed and metabolized, oxypurinol exhibits a significantly longer half-life, leading to its accumulation and sustained therapeutic effect.[4][5] This guide delves into the distinct pharmacokinetic properties of both compounds, presenting a side-by-side comparison of key parameters.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and oxypurinol, compiled from various clinical and pharmacological studies.
Table 1: Absorption and Distribution
| Parameter | This compound | Oxypurinol (from this compound) |
| Oral Bioavailability | 79 ± 20%[1][2] | N/A (formed from this compound) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours[3][5] | ~4.5 hours[3][5] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg[1][2] | 0.59 ± 0.16 L/kg[1][2] |
| Plasma Protein Binding | Negligible[3] | Negligible[3] |
Table 2: Metabolism and Excretion
| Parameter | This compound | Oxypurinol |
| Primary Metabolic Pathway | Oxidation to oxypurinol[3][6] | Primarily excreted unchanged[2] |
| Metabolizing Enzymes | Aldehyde oxidase (major), Xanthine oxidase (minor)[1][6] | N/A |
| Elimination Half-Life (t½) | 1-2 hours[4][5] | ~15 hours[4][5] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg[1][2] | 0.31 ± 0.07 mL/min/kg[1][2] |
| Primary Route of Excretion | Renal (as oxypurinol)[4] | Renal[2] |
| Percentage Excreted in Urine | ~10% unchanged, ~70% as oxypurinol[7] | Primarily excreted unchanged |
Metabolic Pathway
This compound acts as a prodrug, being rapidly and extensively metabolized to oxypurinol. This biotransformation is a critical step in its mechanism of action.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically derived from studies employing the following methodologies.
Pharmacokinetic Study Design
A common experimental design to assess the pharmacokinetics of this compound and oxypurinol involves a single-dose, open-label study in healthy volunteers or patients with gout.
-
Subject Recruitment: A cohort of subjects meeting specific inclusion and exclusion criteria is enrolled.
-
Drug Administration: A single oral dose of this compound (e.g., 300 mg) is administered to the subjects after an overnight fast.[5]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) to determine renal clearance.
Bioanalytical Method
The concentrations of this compound and oxypurinol in plasma and urine are typically quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.[7]
-
Sample Preparation: Plasma or urine samples are prepared by protein precipitation or solid-phase extraction.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a buffer and an organic solvent is used to separate this compound, oxypurinol, and an internal standard.
-
Detection: The compounds are detected by a UV detector at a specific wavelength (e.g., 254 nm).[8]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. medicalresearchjournal.org [medicalresearchjournal.org]
- 8. Pharmacokinetics and pharmacodynamics of this compound in elderly and young subjects - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol and Its Derivatives: A Comparative Analysis of Their Anti-Proliferative Effects on Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer properties of allopurinol and its pyrazolo[3,4-d]pyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, cytotoxic effects, and the experimental data supporting these findings.
Introduction: Beyond Gout Treatment, a Potential Role in Oncology
This compound, a well-established inhibitor of xanthine oxidase (XOD), has long been a cornerstone in the management of hyperuricemia and gout.[1] However, emerging research has unveiled a potential new application for this drug and its derivatives in the field of oncology. Studies have begun to explore the anti-proliferative effects of these compounds on various cancer cell lines, suggesting mechanisms of action that may extend beyond XOD inhibition.[1][2] This guide synthesizes the current experimental data to provide a comparative overview of this compound and its derivatives as potential anti-cancer agents.
Comparative Cytotoxicity of this compound and Its Derivatives
Recent studies have focused on synthesizing and evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives of this compound for their cytotoxic activities against various cancer cell lines. The data indicates that while this compound itself shows limited direct cytotoxicity, certain derivatives exhibit significant anti-proliferative effects.[1]
A notable derivative, designated as compound 4 (1-N-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine), has demonstrated potent cytotoxicity against human hepatoma carcinoma cell lines, BEL-7402 and SMMC-7221, with IC50 values of 25.5 µM and 35.2 µM, respectively.[1] Another promising derivative, compound 12b , has shown excellent cytotoxic activity against A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 8.21 µM and 19.56 µM, respectively.[3]
Interestingly, the anti-cancer activity of these derivatives does not appear to be linked to the inhibition of xanthine oxidase, the primary mechanism of this compound in treating gout.[1][2] This suggests a novel mechanism of action for these compounds in cancer cell proliferation.
Table 1: Comparative IC50 Values of this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | - | - | >100 µM (generally inactive alone) | [1] |
| Compound 4 | BEL-7402 | Human Hepatoma Carcinoma | 25.5 | [1] |
| SMMC-7221 | Human Hepatoma Carcinoma | 35.2 | [1] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Moderate cytotoxicity at 10 µM | [1] | |
| Compound 1a | A549 | Human Lung Carcinoma | 2.24 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 42.3 | [4] | |
| HepG2 | Human Hepatocellular Carcinoma | >50 | [4] | |
| PC-3 | Human Prostate Adenocarcinoma | >50 | [4] | |
| Compound 1d | MCF-7 | Human Breast Adenocarcinoma | 1.74 | [4] |
| Compound 12b | A549 | Human Lung Carcinoma | 8.21 | [3] |
| HCT-116 | Human Colorectal Carcinoma | 19.56 | [3] | |
| Doxorubicin (Control) | A549 | Human Lung Carcinoma | 9.20 | [4] |
| 17-AAG (Control) | BEL-7402 | Human Hepatoma Carcinoma | 12.4 | [1] |
| SMMC-7221 | Human Hepatoma Carcinoma | 9.85 | [1] |
Mechanisms of Action
Sensitization to TRAIL-Induced Apoptosis
While this compound alone does not typically exhibit significant cytotoxicity, it has been shown to dramatically sensitize hormone-refractory prostate cancer cells (PC-3 and DU145) to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[5] This sensitization is a key mechanism of its anti-cancer potential.
The underlying process involves the upregulation of Death Receptor 5 (DR5), a pro-apoptotic receptor for TRAIL.[5] this compound treatment increases the expression of DR5 on the surface of cancer cells, thereby amplifying the apoptotic signal initiated by TRAIL. This upregulation of DR5 is mediated by an increase in the expression of the transcription factor C/EBP homologous protein (CHOP).[5]
This compound-mediated sensitization to TRAIL-induced apoptosis.
Effects on MAPK Signaling Pathway
Preliminary evidence also suggests that this compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. One study indicated that this compound can affect the expression of key proteins in this pathway, such as ERK, JNK1, and p38.[6] However, the precise role and downstream effects of this compound and its derivatives on MAPK signaling in cancer cells require further investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., BEL-7402, SMMC-7221, A549, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
This compound and its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or its derivatives. Include a vehicle control (solvent only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the desired compounds for a specific duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Conclusion and Future Directions
The studies summarized in this guide highlight the emerging potential of this compound derivatives as a novel class of anti-cancer agents. The pyrazolo[3,4-d]pyrimidine scaffold appears to be a promising backbone for the development of compounds with significant cytotoxic activity against a range of cancer cell lines. The discovery that their anti-proliferative effects are likely independent of XOD inhibition opens up new avenues for research into their precise molecular targets and mechanisms of action.
Furthermore, the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis presents a compelling strategy for combination therapies. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the pyrazolo[3,4-d]pyrimidine scaffold for enhanced potency and selectivity.
-
Mechanism of Action Elucidation: To identify the specific molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Studies: To evaluate the efficacy and safety of the most promising derivatives in preclinical animal models.
-
Combination Therapy Exploration: To investigate the synergistic effects of these compounds with other established anti-cancer drugs.
The findings presented herein provide a strong foundation for the continued exploration of this compound and its derivatives as a valuable source of new therapeutic agents in the fight against cancer.
References
- 1. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative effectiveness of allopurinol and febuxostat in achieving target serum urate levels in research subjects
A Comparative Guide for Researchers and Drug Development Professionals
In the management of hyperuricemia, a cornerstone of gout treatment, the reduction of serum urate (sUA) to target levels is paramount to preventing crystal deposition and subsequent inflammatory flares. For decades, allopurinol has been the first-line urate-lowering therapy. However, the introduction of febuxostat, a newer non-purine selective inhibitor of xanthine oxidase, has provided a potent alternative. This guide offers a comprehensive comparison of the effectiveness of this compound and febuxostat in achieving target serum urate levels, supported by data from pivotal clinical trials and meta-analyses.
Efficacy in Lowering Serum Urate: A Data-Driven Comparison
Numerous studies have demonstrated that febuxostat is more effective than this compound, particularly at commonly prescribed fixed doses, in lowering sUA. A meta-analysis of 16 randomized controlled trials (RCTs) involving 19,683 patients showed that febuxostat significantly increased the number of patients achieving a target sUA level of ≤6.0 mg/dL compared to this compound.[1] The efficacy of febuxostat appears to be dose-dependent, with higher doses showing a greater effect.[1]
However, when this compound is titrated to an adequate dose, the difference in efficacy narrows. A 72-week double-blind, non-inferiority trial involving 940 participants found that with dose titration, 80% of participants in both the this compound and febuxostat groups achieved the target mean serum urate levels during the maintenance phase.[2][3]
| Outcome Measure | This compound | Febuxostat | Key Findings & Citations |
| Proportion of Patients Achieving sUA <6.0 mg/dL | 21% - 44.8% (at fixed doses) | 42.2% - 56.9% | Febuxostat is generally more effective at fixed doses.[4][5][6] A meta-analysis showed febuxostat recipients were 1.56 times more likely to achieve target sUA.[7] |
| Proportion of Patients Achieving sUA <6.0 mg/dL (Dose Titration) | ~80% | ~80% | With appropriate dose titration, both drugs show similar efficacy in achieving target sUA.[2][3] |
| Mean Serum Urate Reduction | Lower reduction compared to febuxostat at fixed doses. | Significantly greater reduction compared to this compound at fixed doses. | A meta-analysis revealed a significant reduction in sUA levels with febuxostat compared to this compound.[1] |
| Time to Achieve Target sUA | Longer | Shorter | One study found the time to achieve sUA <6.0 mg/dL was 397 days for this compound users versus 346 days for febuxostat users.[4] |
Secondary Outcomes: Gout Flares and Adverse Events
While achieving target sUA is a primary goal, the clinical impact on gout flares and the safety profile of these medications are critical considerations.
| Outcome Measure | This compound | Febuxostat | Key Findings & Citations |
| Gout Flares | 36.5% of patients had ≥1 flare in one study.[2] | 43.5% of patients had ≥1 flare in the same study.[2] | This compound was found to be non-inferior to febuxostat in controlling gout flares.[2] Another meta-analysis suggested no significant difference in the risk of gout flares between the two drugs.[7] |
| Any Adverse Events | Higher risk in some studies. | Lower risk of any adverse event compared to this compound in a meta-analysis.[7] | The risk of any-grade adverse events was slightly lower in the febuxostat group in one meta-analysis.[1] |
| Cardiovascular Events | Lower risk of cardiovascular death compared to febuxostat in some studies.[8][9] | A boxed warning from the FDA highlights an increased risk of cardiovascular events and death compared to this compound, particularly in patients with established cardiovascular disease.[10][11] However, some meta-analyses have found no significant difference in major cardiovascular events overall.[8][9] | |
| Skin Reactions | Higher incidence of hypersensitivity reactions.[10] | Significantly fewer skin reactions compared to this compound.[8][9] | |
| Liver Function Abnormalities | Can occur. | Mild liver function test abnormalities have been observed.[10][12] |
Experimental Protocols
The findings presented are based on a variety of study designs, most prominently randomized controlled trials (RCTs). A typical experimental protocol for a head-to-head comparison of this compound and febuxostat is as follows:
1. Study Design: A multi-center, randomized, double-blind, non-inferiority or superiority trial.
2. Participant Selection:
-
Inclusion Criteria: Adult patients with a diagnosis of gout, hyperuricemia (sUA ≥ 8.0 mg/dL), and a history of gout flares.[6] Often includes patients with mild to moderate renal impairment.[2]
-
Exclusion Criteria: Severe renal or hepatic disease, secondary hyperuricemia, and contraindications to either drug.
3. Randomization and Blinding: Participants are randomly assigned to receive either this compound or febuxostat in a double-blind manner, where both the participants and investigators are unaware of the treatment allocation.
4. Treatment Regimen:
-
Initial Dosing: this compound is typically initiated at 100 mg/day, while febuxostat is started at 40 mg/day.[2][3]
-
Dose Titration: The doses of both drugs are gradually increased over a period (e.g., up to 24 weeks) to achieve a target sUA level of <6.0 mg/dL (or <5.0 mg/dL for patients with tophi).[2][3] Maximum doses can reach up to 800 mg/day for this compound and 120 mg/day for febuxostat.[2][3]
-
Concomitant Medication: To prevent gout flares during the initiation of urate-lowering therapy, prophylactic treatment with colchicine or a nonsteroidal anti-inflammatory drug (NSAID) is typically administered for the first several months.[13][14]
5. Outcome Measures:
-
Primary Endpoint: The proportion of patients achieving a target sUA level at a specified time point (e.g., at the end of the maintenance phase).[6]
-
Secondary Endpoints: Mean percentage change in sUA, incidence of gout flares, reduction in tophi size, and assessment of adverse events.[2][6]
6. Data Analysis: Statistical analyses are performed to compare the efficacy and safety of the two treatment groups. For non-inferiority trials, a pre-specified margin is used to determine if the new treatment is not unacceptably worse than the standard treatment.[2]
Mechanism of Action: Targeting Xanthine Oxidase
Both this compound and febuxostat exert their therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway that is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. However, their specific mechanisms of interaction with the enzyme differ.
This compound, a purine analog, is metabolized to its active form, oxypurinol, which then binds to the reduced form of xanthine oxidase, leading to its inhibition.[15] In contrast, febuxostat is a non-purine selective inhibitor that binds to and inhibits both the oxidized and reduced forms of the enzyme.[15] This difference in binding may contribute to the more potent urate-lowering effect of febuxostat.[15] Furthermore, this compound can influence other enzymes in purine and pyrimidine metabolism, which is not a characteristic of the more selective febuxostat.[15]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the effectiveness of this compound and febuxostat.
Conclusion
Both this compound and febuxostat are effective urate-lowering therapies that can successfully reduce serum urate to target levels in patients with gout. While febuxostat demonstrates superior sUA-lowering efficacy at fixed doses, dose-titrated this compound can achieve comparable results. The choice between these agents should be individualized based on patient characteristics, including renal function, cardiovascular risk factors, and tolerance. This compound remains the recommended first-line agent due to its long-term safety data and cost-effectiveness.[10][12] Febuxostat serves as a valuable alternative for patients who are intolerant to this compound or in whom this compound fails to achieve the target sUA level, particularly in the setting of mild to moderate chronic kidney disease.[13][16] Ongoing research and real-world data will continue to refine the optimal use of these important medications in the management of hyperuricemia and gout.
References
- 1. The efficacy and safety of different doses of febuxostat and this compound: A meta-analysis | 2025, Volume 36 - Issue 3 | Joint Diseases and Related Surgery [jointdrs.org]
- 2. Comparative Effectiveness of this compound and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Comparative effectiveness of urate lowering with febuxostat versus this compound in gout: analyses from large U.S. managed care cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving serum urate goal: a comparative effectiveness study between this compound and febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. A systematic review and meta-analysis on the safety and efficacy of febuxostat versus this compound in chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The major cardiovascular events of febuxostat versus this compound in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 9. The major cardiovascular events of febuxostat versus this compound in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. meded101.com [meded101.com]
- 12. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 13. droracle.ai [droracle.ai]
- 14. drugs.com [drugs.com]
- 15. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 16. droracle.ai [droracle.ai]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Allopurinol Disposal Procedures
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of allopurinol, a compound classified as a toxic solid, to mitigate risks and ensure adherence to regulatory standards.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] All waste material must be disposed of in accordance with national, state, and local regulations.[1] It is crucial to prevent this compound from entering drains or water systems.[1][4]
Step-by-Step Disposal Protocol for this compound
The primary and most recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical waste disposal service. For smaller quantities of unused or expired consumer-grade this compound, drug take-back programs are the preferred option.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: this compound waste should be treated as hazardous pharmaceutical waste.[5] It should be segregated from general laboratory waste and other chemical waste streams to prevent cross-contamination.[6]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" with the appropriate hazard symbols.
2. Containerization:
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Waste Containers: If not in the original container, use a designated, leak-proof, and sealable hazardous waste container. In professional settings, hazardous pharmaceutical waste is often collected in black containers.[7][8] Ensure the container is compatible with this compound.
3. On-Site Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[2][3]
-
Keep the storage area locked or otherwise accessible only to authorized personnel.[1]
4. Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. These companies are equipped to handle and transport toxic solids like this compound for final disposal, which is typically done through controlled incineration at a permitted facility.[3][8]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.
Alternative Disposal for Non-Laboratory Grade this compound (e.g., unused tablets):
For small quantities of unused or expired this compound tablets outside of a bulk laboratory setting, the following options are recommended:
-
Drug Take-Back Programs: This is the best and most environmentally sound option.[9][10][11] Many pharmacies, hospitals, and law enforcement agencies offer collection sites.[12][13]
-
Mail-Back Programs: Utilize prepaid drug mail-back envelopes if available.[9]
If Take-Back Programs Are Unavailable:
As a last resort for non-controlled substances, you may dispose of them in the household trash with the following precautions:[9][14][15]
-
Mix with Undesirable Substance: Mix the this compound with an unpalatable substance like dirt, cat litter, or used coffee grounds.[9][14] This makes it less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.[11][14]
-
Discard: Throw the sealed container in your household trash.[9]
-
Remove Personal Information: Scratch out all personal information from the prescription bottle to protect your privacy before recycling or discarding the empty container.[14][15]
Quantitative Data Summary: this compound Disposal Options
| Disposal Method | Target Material | Recommended For | Environmental Impact | Regulatory Compliance |
| Licensed Chemical Waste Disposal | Bulk laboratory-grade this compound, contaminated materials | Research labs, drug development facilities | Low (when handled by professionals) | High (adheres to EPA and local regulations) |
| Drug Take-Back/Mail-Back Programs | Unused or expired prescription tablets | Individuals, small clinics | Lowest (ensures proper destruction) | High (preferred method by FDA and DEA) |
| Household Trash Disposal (with precautions) | Unused or expired prescription tablets | Individuals (only when other options are unavailable) | Moderate (potential for environmental leaching) | Lower (last resort, follow FDA guidelines) |
Experimental Protocols
The disposal procedures outlined are based on established safety and environmental regulations and do not involve experimental protocols. Adherence to guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is critical for compliance.[8][16]
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. medline.com [medline.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. fda.gov [fda.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 11. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 12. walgreens.com [walgreens.com]
- 13. Blog | UK HealthCare [ukhealthcare.uky.edu]
- 14. dea.gov [dea.gov]
- 15. fda.gov [fda.gov]
- 16. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
